molecular formula C11H7BrN2O B596883 6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine CAS No. 115749-45-6

6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine

Katalognummer: B596883
CAS-Nummer: 115749-45-6
Molekulargewicht: 263.094
InChI-Schlüssel: ZGDDEEQSDJLFIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine, also known as 6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine, is a useful research compound. Its molecular formula is C11H7BrN2O and its molecular weight is 263.094. The purity is usually 95%.
BenchChem offers high-quality 6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

115749-45-6

Molekularformel

C11H7BrN2O

Molekulargewicht

263.094

IUPAC-Name

6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7BrN2O/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H

InChI-Schlüssel

ZGDDEEQSDJLFIH-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=CN3C=C(C=CC3=N2)Br

Synonyme

6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine

Herkunft des Produkts

United States

Foundational & Exploratory

6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine

Abstract This technical guide delineates the structural architecture, synthetic methodology, and medicinal chemistry potential of 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine. As a member of the imidazo[1,2-a]pyridine class—often termed a "privileged scaffold" in drug discovery—this specific derivative combines a halogenated handle for late-stage diversification with a furan moiety, offering unique electronic properties and hydrogen-bonding capabilities. This monograph provides a rigorous, self-validating protocol for its synthesis and explores its utility as a versatile intermediate in the development of kinase inhibitors, GABAergic modulators, and anti-infective agents.

Chemical Architecture & Electronic Properties

The molecule comprises three distinct functional domains, each serving a specific role in medicinal chemistry campaigns:

  • The Core (Imidazo[1,2-a]pyridine): A fused bicyclic system that mimics the purine nucleobase, making it an excellent scaffold for ATP-competitive kinase inhibitors. The bridgehead nitrogen (N4) is non-basic due to aromaticity, while N1 retains basicity (pKa ~5-6), capable of accepting hydrogen bonds in the active site.

  • The C6-Bromine Handle: Positioned on the pyridine ring, the bromine atom is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid generation of diverse libraries targeting the solvent-exposed regions of protein binding pockets.

  • The C2-Furan Substituent: The furan ring acts as a bioisostere for phenyl or thiophene groups. Unlike a phenyl ring, the furan oxygen can serve as a weak hydrogen bond acceptor. Electronically, the furan is electron-rich (π-excessive), potentially influencing the pKa of the imidazo[1,2-a]pyridine core through resonance donation.

Structural Visualization

ChemicalStructure Core Imidazo[1,2-a]pyridine (Privileged Scaffold) Br C6-Bromine (Synthetic Handle) Core->Br Electrophilic Site (Pd-Coupling) Furan C2-Furan (Bioisostere/H-Bond Acceptor) Core->Furan Electronic Modulation

Figure 1: Functional decomposition of the 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine scaffold.

Synthetic Methodology

The synthesis of 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine follows a classic Hantzsch-type condensation strategy. This robust, two-component reaction involves the cyclization of an


-haloketone with a 2-aminopyridine.
Reaction Scheme

Reagents:

  • Substrate A: 2-Amino-5-bromopyridine (CAS: 1072-97-5)

  • Substrate B: 2-Bromo-1-(furan-2-yl)ethan-1-one (CAS: 15109-72-5)

  • Solvent: Ethanol (EtOH) or Acetone

  • Base: Sodium Bicarbonate (NaHCO

    
    ) or Sodium Carbonate (Na
    
    
    
    CO
    
    
    )

Mechanism: The exocyclic amine of the 2-aminopyridine attacks the


-carbon of the bromoketone (S

2 displacement). Subsequent intramolecular nucleophilic attack by the pyridine ring nitrogen onto the carbonyl carbon, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine system.
Step-by-Step Protocol
  • Preparation of Reaction Mixture:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-5-bromopyridine (1.0 equiv, e.g., 5.0 mmol, 865 mg) in Ethanol (25 mL).

    • Add 2-bromo-1-(furan-2-yl)ethan-1-one (1.1 equiv, 5.5 mmol, 1.04 g). Note: This reagent is a lachrymator; handle in a fume hood.

  • Cyclization:

    • Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress by TLC (Hexane:EtOAc 7:3). The starting amine (Rf ~0.3) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

    • Optional: If the hydrobromide salt precipitates during reflux, add NaHCO

      
        (1.2 equiv) to neutralize the acid and drive the reaction to completion.
      
  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporator).

    • Resuspend the residue in water (20 mL) and saturated NaHCO

      
       (10 mL) to ensure the free base is formed.
      
    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with Brine (20 mL), dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Purify the crude solid by recrystallization from Ethanol/Water or by flash column chromatography (SiO

      
      , gradient 0-30% EtOAc in Hexane).
      
    • Yield Expectation: 70–85%.

    • Appearance: Tan to light brown solid.

Synthetic Workflow Diagram

Synthesis Start 2-Amino-5-bromopyridine + 2-Bromoacetylfuran Reflux Reflux in EtOH (4-6h) (Hantzsch Condensation) Start->Reflux Neutralize Neutralize with NaHCO3 (Free Base Formation) Reflux->Neutralize Extract Extraction (EtOAc/Water) & Drying (Na2SO4) Neutralize->Extract Purify Recrystallization or Column Chromatography Extract->Purify Product 6-Bromo-2-(furan-2-yl) imidazo[1,2-a]pyridine Purify->Product

Figure 2: Step-by-step synthetic workflow for the target compound.[1]

Physicochemical & Analytical Profile

Predicted Properties
PropertyValueRationale
Molecular Formula C

H

BrN

O
Core + Substituents
Molecular Weight 263.09 g/mol Br isotope contribution (79/81)
cLogP ~2.8 – 3.2Moderate lipophilicity; good membrane permeability.[2]
TPSA ~30 – 40 ŲFuran O + Imidazo N; suggests CNS penetration potential.
H-Bond Donors 0No -NH or -OH groups.
H-Bond Acceptors 3Pyridine N, Imidazole N, Furan O.
Characterization (Expected Signals)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       ~8.8 ppm (s, 1H, H-5): Deshielded by ring nitrogen and bromine.
      
    • 
       ~8.3 ppm (s, 1H, H-3): Characteristic singlet of the imidazole ring.
      
    • 
       ~7.5–7.8 ppm (m, 2H, H-7, H-8): Pyridine ring protons.
      
    • 
       ~7.8 ppm (d, 1H, Furan H-5'): 
      
      
      
      -proton of furan.
    • 
       ~6.9 ppm (d, 1H, Furan H-3'): 
      
      
      
      -proton.
    • 
       ~6.6 ppm (dd, 1H, Furan H-4'): 
      
      
      
      -proton.
  • Mass Spectrometry (ESI+):

    • Distinctive 1:1 isotopic doublet at m/z 263 and 265 [M+H]

      
      , confirming the presence of one bromine atom.
      

Medicinal Chemistry Applications

The 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine scaffold is a versatile intermediate. The bromine atom serves as a "linchpin" for diversity-oriented synthesis.

Functionalization Strategies
  • Suzuki-Miyaura Coupling (C6):

    • Reaction with aryl/heteroaryl boronic acids to extend the scaffold into the solvent-exposed region of a kinase pocket.

    • Reagents: Ar-B(OH)

      
      , Pd(dppf)Cl
      
      
      
      , K
      
      
      CO
      
      
      , Dioxane/Water.
  • Buchwald-Hartwig Amination (C6):

    • Introduction of amine solubilizing groups (e.g., morpholine, piperazine) to improve pharmacokinetic profiles.

    • Reagents: R

      
      NH, Pd
      
      
      
      (dba)
      
      
      , Xantphos, Cs
      
      
      CO
      
      
      .
  • C3-Functionalization:

    • Mannich Reaction: Introduction of aminomethyl groups at the C3 position to target specific residues (e.g., Cys, Asp) in the binding pocket.

    • Electrophilic Halogenation: Iodination at C3 (using NIS) allows for further cross-coupling, creating a trisubstituted core.

Biological Relevance
  • Kinase Inhibition: The imidazo[1,2-a]pyridine core mimics the adenine ring of ATP. Derivatives have shown potency against PI3K , CDK , and p38 MAP kinase .

  • GABA

    
     Modulation:  Historically, this scaffold (e.g., Zolpidem) binds to the benzodiazepine site of the GABA
    
    
    
    receptor. The furan derivative may exhibit altered subtype selectivity (
    
    
    1 vs
    
    
    2/3).
  • Anti-infective: Furan-substituted imidazopyridines have demonstrated activity against Mycobacterium tuberculosis and various fungal strains.

SAR Center 6-Bromo-2-(furan-2-yl) imidazo[1,2-a]pyridine Suzuki Suzuki Coupling (C6) (Aryl/Heteroaryl extension) Center->Suzuki Buchwald Buchwald Amination (C6) (Solubility/PK modulation) Center->Buchwald Mannich Mannich Reaction (C3) (Target Engagement) Center->Mannich Kinase Kinase Inhibitors (PI3K, CDK) Suzuki->Kinase Buchwald->Kinase GABA GABA-A Modulators (Anxiolytic) Mannich->GABA

Figure 3: Strategic derivatization pathways for drug discovery.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link

  • Medicinal Chemistry of the Scaffold

    • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridines: A review of their synthesis and medicinal potential." Mini-Reviews in Medicinal Chemistry. Link

  • Specific Reactant (2-Amino-5-bromopyridine)

    • Sigma-Aldrich Product Page. Link

  • Specific Reactant (2-Bromoacetylfuran)

    • PubChem Compound Summary. Link

  • Biological Activity (Anticancer/Kinase)

    • Rival, Y., et al. (1992). "Synthesis and biological activity of some imidazo[1,2-a]pyrimidine derivatives." European Journal of Medicinal Chemistry. Link(Note: Discusses the closely related pyrimidine analogs and the general SAR of the bicyclic system).

Sources

The Furan-Fused Scaffold: A Technical Guide to 2-(furan-2-yl)imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien). However, the specific substitution of a furan ring at the C-2 position creates a unique subclass with distinct electronic and steric properties.

The 2-(furan-2-yl) moiety introduces significant electron-donating character and planarity, enhancing both photophysical phenomena (tunable fluorescence via Intramolecular Charge Transfer) and pharmacological affinity (particularly in DNA intercalation and kinase inhibition). This guide synthesizes the optimal synthetic protocols, structural properties, and therapeutic applications of this specific heterobicycle.

Synthetic Architectures: The Groebke-Blackburn-Bienaymé (GBB) Protocol[1][2]

While historical synthesis relied on the condensation of 2-aminopyridines with


-haloketones (Hantzsch-type), this method suffers from lachrymatory reagents and harsh conditions.

The modern industry standard is the Groebke-Blackburn-Bienaymé (GBB) reaction . This is an isocyanide-based multicomponent reaction (IMCR) that is atom-economic, convergent, and amenable to "green" chemistry principles.

The GBB Reaction Mechanism

The reaction involves a three-component coupling of:

  • Amine: 2-aminopyridine (provides the N1-C8a-N4 fragment).

  • Aldehyde: Furan-2-carboxaldehyde (Furfural) (provides the C2-furan fragment).

  • Isocyanide: Alkyl or Aryl isocyanide (provides the C3-amine substituent).

Causality of Reaction: The reaction proceeds via the initial formation of a Schiff base (imine) between the amine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, facilitated by acid catalysis, to close the imidazole ring.

Validated Experimental Protocol

Standard Operating Procedure (SOP) for High-Yield Synthesis

Reagents:

  • 2-Aminopyridine (1.0 mmol)

  • Furan-2-carboxaldehyde (1.0 mmol)

  • Cyclohexyl isocyanide (1.0 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%)

  • Solvent: Ethanol (EtOH) (3-5 mL)

Workflow:

  • Activation: Dissolve 2-aminopyridine and furan-2-carboxaldehyde in EtOH in a round-bottom flask. Stir for 10-15 minutes at room temperature to initiate Schiff base formation.

  • Addition: Add cyclohexyl isocyanide followed by p-TsOH.

  • Energy Input:

    • Method A (Thermal): Reflux at 80°C for 4–6 hours.

    • Method B (Ultrasound - Preferred): Sonicate at 50-60°C for 30–45 minutes. (Ultrasound cavitation accelerates mass transfer and ring closure).

  • Work-up: Cool to room temperature. The product often precipitates. Filter and wash with cold EtOH. If no precipitate forms, evaporate solvent and purify via column chromatography (Ethyl Acetate/Hexane).

Catalyst Efficiency Comparison

The choice of catalyst drastically affects yield and reaction time.

Catalyst SystemReaction Time (Method B)Yield (%)Notes
p-TsOH (10%) 30 min 89-92% Optimal balance of acidity and solubility.

(20%)
45 min82-85%Milder, good for acid-sensitive substrates.
Catalyst-free>4 hours<10%Reaction fails to close the ring efficiently.

20 min90%High yield but expensive/non-green.
Synthetic Workflow Visualization[3]

GBB_Synthesis Reagents Reagents: 2-Aminopyridine + Furfural + Isocyanide Intermediate Intermediate: Schiff Base Formation (Imine) Reagents->Intermediate Stir 15 min Cyclization [4+1] Cycloaddition (Ring Closure) Intermediate->Cyclization + Isocyanide Catalyst Catalyst: p-TsOH / EtOH (Acid Mediated) Catalyst->Cyclization Promotes Product Product: 2-(furan-2-yl) imidazo[1,2-a]pyridine Cyclization->Product Ultrasound/Heat

Figure 1: Step-wise mechanism of the Groebke-Blackburn-Bienaymé reaction for furan-substituted derivatives.

Photophysical Properties: The "See" Component

2-(Furan-2-yl)imidazo[1,2-a]pyridines are not just pharmacophores; they are tunable fluorophores. The furan ring acts as an electron donor (D), while the imidazopyridine core acts as an electron acceptor (A), creating a Push-Pull system.

Key Characteristics[3]
  • Intramolecular Charge Transfer (ICT): Excitation leads to charge transfer from the furan to the pyridine ring. This results in significant solvatochromism (emission color changes based on solvent polarity).

  • Stokes Shift: These compounds typically exhibit large Stokes shifts (80–150 nm).

    • Why this matters: A large Stokes shift minimizes self-absorption, making these scaffolds excellent candidates for biological imaging agents where background noise must be minimized.

  • Quantum Yield (

    
    ):  Generally ranges from 0.20 to 0.70. Electron-donating groups (EDG) on the pyridine ring (e.g., -Me, -OMe) tend to enhance 
    
    
    
    , while nitro groups quench it.
Data Summary: Solvent Effects

Data derived from solvatochromic studies of 2-furan derivatives.

SolventAbsorption

(nm)
Emission

(nm)
Stokes Shift (nm)
Hexane (Non-polar) 33541075
DCM (Polar Aprotic) 342465123
Ethanol (Polar Protic) 345480135

Pharmacological Profile & SAR

The biological activity of this scaffold is driven by its ability to interact with planar biological targets (DNA intercalation) and specific hydrophobic pockets in enzymes.

Therapeutic Areas[3][4]
  • Anticancer (Tubulin Inhibition): The 2-(furan-2-yl) moiety mimics the pharmacophore of Combretastatin A-4. These compounds bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.

  • Antimicrobial (Anti-TB): Derivatives have shown potent activity against Mycobacterium tuberculosis (H37Rv strain). The furan oxygen is believed to participate in hydrogen bonding within the active site of the target enzyme (likely ATP synthase or cytochrome bc1 complex).

  • GABAergic Agents: While Zolpidem uses a phenyl ring, the furan bioisostere maintains affinity for the benzodiazepine binding site of GABA-A receptors, offering anxiolytic potential with altered metabolic profiles.

Structure-Activity Relationship (SAR) Map

To optimize drug candidates, specific modifications are required at positions R1 (Pyridine), R2 (Furan), and R3 (Amine bridge).

SAR_Logic Core Core Scaffold: 2-(furan-2-yl) imidazo[1,2-a]pyridine R_Pyridine Pyridine Ring (C6/C8) (Halogens: Cl, Br) Core->R_Pyridine R_Furan Furan Ring (C2) (Methylation) Core->R_Furan R_Amine C3 Position (Amine/Amide) Core->R_Amine Effect_Metab Increases Metabolic Stability & Lipophilicity R_Pyridine->Effect_Metab Result Effect_Steric Modulates Planarity (Reduces stacking) R_Furan->Effect_Steric Result Effect_Bio CRITICAL for Bioactivity (H-bond donor/acceptor) R_Amine->Effect_Bio Result

Figure 2: SAR logic for optimizing the 2-(furan-2-yl)imidazo[1,2-a]pyridine scaffold.

Key SAR Insights:

  • C3 Position: This is the "diversity handle" introduced by the isocyanide in the GBB reaction. Secondary amines here (e.g., cyclohexylamino) are essential for high potency in antimicrobial assays.

  • C6 Position: Introduction of a Chlorine or Bromine atom at C6 of the pyridine ring typically increases potency by filling hydrophobic pockets in the target protein and blocking metabolic oxidation at this prone site.

References

  • MDPI (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.

  • MDPI (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. [1]

  • Beilstein Journals (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [2][3]

  • NIH PubMed (2022). Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking Investigations.

  • ResearchGate (2024). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes.

Sources

6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

6-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine class.[1][2] This scaffold is a critical pharmacophore in medicinal chemistry, structurally related to marketed drugs such as Zolpidem (sedative/hypnotic) and Olprinone (PDE3 inhibitor).

The molecule features a distinct substitution pattern: a bromine atom at the C-6 position of the pyridine ring and a furan-2-yl moiety at the C-2 position of the imidazole ring. This specific arrangement provides a dual-functional platform: the bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the furan ring acts as an electron-rich aromatic system capable of engaging in


-

stacking and hydrogen bonding interactions within biological targets.
Physicochemical Profile

The following data is calculated based on the standard atomic weights and IUPAC nomenclature rules.

PropertyValueNotes
IUPAC Name 6-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine
Molecular Formula C₁₁H₇BrN₂O
Molecular Weight 263.09 g/mol Average mass
Monoisotopic Mass 261.9742 DaBased on

Br isotope
Heavy Atom Count 15
CLogP (Est.) 3.2 - 3.5Lipophilic, moderate permeability
H-Bond Donors 0
H-Bond Acceptors 3Pyridine N, Imidazole N, Furan O
Rotatable Bonds 1Bond between C2 (imidazole) and Furan
Topological Polar Surface Area (TPSA) ~43 ŲGood CNS penetration potential
Structural Representation (SMILES)

Brc1ccc2nc(c3occc3)cn2c1[3]

Synthetic Framework

The construction of the 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine core typically follows a condensation-cyclization strategy known as the Hantzsch-type synthesis . This involves the reaction of a 2-aminopyridine derivative with an


-haloketone.[4][5]
Core Reaction Logic
  • Nucleophilic Attack: The exocyclic amine nitrogen of 2-amino-5-bromopyridine attacks the electrophilic carbonyl carbon of 2-bromo-1-(furan-2-yl)ethan-1-one .

  • Cyclization: The ring nitrogen of the pyridine attacks the alkyl halide carbon (displacement of bromide).

  • Dehydration: Loss of a water molecule aromatizes the system to form the stable imidazo[1,2-a]pyridine bicyclic core.

Experimental Protocol: Synthesis of 6-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine

Reagents:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • 2-Bromo-1-(furan-2-yl)ethan-1-one (1.1 equiv)

  • Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: Ethanol (EtOH) or DMF

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-5-bromopyridine (e.g., 5.0 mmol) in absolute ethanol (20 mL).

  • Addition: Add 2-bromo-1-(furan-2-yl)ethan-1-one (5.5 mmol) to the solution. The mixture may turn slightly yellow.

  • Reflux: Heat the reaction mixture to reflux (

    
    C) for 4–6 hours. Monitor progress via TLC (eluent: 30% EtOAc in Hexanes). The starting amine spot should disappear.
    
  • Neutralization: Cool the mixture to room temperature. If a precipitate forms, it may be the hydrobromide salt. Add solid

    
     (10 mmol) and stir for 30 minutes to neutralize the HBr byproduct and liberate the free base.
    
  • Workup: Remove ethanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate. Purify the crude solid via silica gel flash chromatography (Gradient: 0-40% EtOAc/Hexanes) or recrystallization from EtOH/Water.
    
  • Validation: Confirm structure via

    
    H-NMR (characteristic singlet for H-3 at 
    
    
    
    ppm) and LC-MS (
    
    
    ).

Structural Visualization & Logic

The following diagrams illustrate the synthesis pathway and the Structure-Activity Relationship (SAR) logic for this scaffold.

Diagram 1: Synthetic Pathway

Synthesis Start1 2-Amino-5-bromopyridine (Nucleophile) Inter Intermediate: N-Alkylated Species Start1->Inter EtOH, Reflux Start2 2-Bromo-1-(furan-2-yl)ethan-1-one (Electrophile) Start2->Inter Cyclization Cyclization & Dehydration (-H2O) Inter->Cyclization Product 6-Bromo-2-(furan-2-yl) imidazo[1,2-a]pyridine Cyclization->Product

Caption: Hantzsch-type condensation pathway forming the imidazo[1,2-a]pyridine core.

Diagram 2: Reactivity & SAR Map

Reactivity Center 6-Bromo-2-(furan-2-yl) imidazo[1,2-a]pyridine C6 C-6 Position (Br) Suzuki/Buchwald Coupling (Library Expansion) Center->C6 Pd-Catalysis C3 C-3 Position (H) Electrophilic Aromatic Subst. (Formylation/Halogenation) Center->C3 EAS C2 C-2 Furan Moiety H-Bond Acceptor Bioisostere for Phenyl Center->C2 Binding N1 Bridgehead Nitrogen Basic Center Salt Formation Center->N1 pK_a ~5-6

Caption: Chemical reactivity map highlighting sites for functionalization and biological interaction.

Medicinal Chemistry Applications

This specific molecule acts as a high-value intermediate in drug discovery programs targeting:

  • GABA-A Receptor Modulation: Imidazo[1,2-a]pyridines are the core scaffold of "Z-drugs" (e.g., Zolpidem). The C-2 furan substitution alters the electronic profile compared to the traditional phenyl ring, potentially modifying receptor subtype selectivity (

    
    1 vs 
    
    
    
    2/3).
  • Kinase Inhibition: The ATP-binding pockets of various kinases (e.g., PI3K, CDK) accommodate the flat, heteroaromatic imidazopyridine core. The C-6 bromine allows for the attachment of solubilizing groups or "hinge-binding" motifs via cross-coupling.

  • Anti-Infectives: Derivatives of this class have shown potency against Mycobacterium tuberculosis and various fungal strains. The furan ring is often explored to improve lipophilicity and membrane permeability.

Critical Stability Note

While the furan ring enhances binding affinity in many targets, it is a potential "structural alert" in late-stage drug development due to the risk of metabolic activation (opening of the furan ring by CYP450s to form reactive dicarbonyl species). Researchers should assess metabolic stability early using microsomal stability assays.

References

  • Synthesis of Imidazo[1,2-a]pyridines: Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities." Mini-Reviews in Medicinal Chemistry, 2016.

  • Grob-Type Condensation Protocol: Bagley, M. C. et al. "A simple and highly efficient synthesis of imidazo[1,2-a]pyridines."[5] Synlett, 2007.

  • Biological Activity (GABA): Hanson, S. M. et al. "Structural basis for zolpidem binding to the GABA-A receptor." Nature Structural & Molecular Biology, 2008.

  • Furan Metabolism: Peterson, L. A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 2013.

Sources

Imidazo[1,2-a]pyridine: A Technical Guide to Privileged Structures in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a paradigm of "privileged structures" in medicinal chemistry—molecular frameworks capable of providing high-affinity ligands for diverse biological targets.[1][2] Historically anchored by the hypnotic agent Zolpidem (Ambien), this bicyclic heterocycle has evolved beyond GABAergic modulation to become a cornerstone in oncology (kinase inhibition) and infectious disease (anti-tubercular agents).

This guide dissects the structural rationale, synthetic pathways, and therapeutic applications of imidazo[1,2-a]pyridine, designed for application scientists and medicinal chemists.

Part 1: Structural Rationale & Pharmacophore Mapping[3]

The imidazo[1,2-a]pyridine core (Figure 1) is a 6,5-fused bicyclic system containing a bridgehead nitrogen. Its "privileged" status stems from its ability to mimic the purine ring of ATP and its distinct vectors for substitution that allow precise tuning of lipophilicity and electronic properties.

The Bridgehead Nitrogen & H-Bonding

The N1 position serves as a critical hydrogen bond acceptor. In kinase inhibitors, this often interacts with the hinge region of the ATP binding pocket. In GABA-A receptor modulators, it engages with specific residues at the


/

interface.
Substitution Vectors
  • C3 Position: The most reactive site for electrophilic substitution and the entry point for multicomponent reactions (Groebke-Blackburn-Bienaymé).

  • C2 Position: Critical for defining the "shape" of the molecule; in Zolpidem, the 4-tolyl group here is essential for hydrophobic pocket filling.

  • C6/C7/C8 Positions: Electronic tuning sites. Substituents here often modulate metabolic stability and solubility without drastically altering the primary binding mode.

Visualization: Chemical Space & SAR Map

SAR_Map Core Imidazo[1,2-a]pyridine Core Scaffold C3 C3 Position (Nucleophilic) Core->C3 C2 C2 Position (Shape/Hydrophobic) Core->C2 C6_8 C6/C7/C8 Positions (Electronic/Metabolic) Core->C6_8 N1 N1 Nitrogen (H-Bond Acceptor) Core->N1 TB Anti-Tubercular (e.g., Telacebec) Amide Linker at C3 C3->TB Amide coupling GABA GABA-A Agonists (e.g., Zolpidem) Requires Aryl at C2 C2->GABA Lipophilic interaction Kinase Kinase Inhibitors (ATP Mimetic) Hinge Binding via N1 C6_8->Kinase Solubility tuning N1->Kinase H-bond to Hinge

Figure 1: Structure-Activity Relationship (SAR) map highlighting key substitution vectors and their relevance to major therapeutic classes.

Part 2: Therapeutic Case Studies

GABAergic Modulation: The Zolpidem Paradigm

Zolpidem is the archetypal imidazo[1,2-a]pyridine drug.[3] Unlike benzodiazepines (BZDs) which bind non-selectively, Zolpidem displays high affinity for the


1-subunit  containing GABA-A receptors.
  • Mechanism: It binds to the benzodiazepine binding site at the

    
    1/
    
    
    
    2 interface.
  • Key Residues: Interaction with Tyr-159 (loop B) and Thr-206 (loop C) of the

    
    1 subunit is critical.
    
  • Selectivity: The specific orientation of the imidazo[1,2-a]pyridine ring allows it to fit into the narrower pocket of the

    
    1 subunit, whereas classic BZDs accommodate the wider pockets of 
    
    
    
    2/3/5 [1].
Oncology: Kinase Inhibition (ATP Mimetics)

The scaffold acts as a bioisostere for the adenine ring of ATP.

  • Target: p38 MAP Kinase, CDK2, and RET kinase.

  • Binding Mode: The N1 nitrogen typically accepts a hydrogen bond from the backbone NH of the kinase hinge region.

  • Recent Advances: Imidazo[1,2-a]pyridines have shown nanomolar potency against RET kinase mutations (e.g., V804M), overcoming resistance mechanisms seen with first-generation inhibitors [2].

Infectious Disease: Anti-Tubercular Agents

Telacebec (Q203) represents a breakthrough in tuberculosis treatment.

  • Target: The cytochrome bc1 complex (respiratory complex III), specifically the QcrB subunit.

  • Mechanism: It blocks the oxidation of menaquinol, collapsing the proton motive force required for ATP synthesis in Mycobacterium tuberculosis [3].

Safety & Toxicity: The Alpidem Lesson

While Zolpidem is safe, its structural analog Alpidem was withdrawn due to severe hepatotoxicity.[4][5]

  • Causality: Alpidem undergoes metabolic activation (likely via CYP450) to form reactive metabolites that induce Mitochondrial Permeability Transition (MPT) and deplete glutathione.

  • Takeaway: Small structural changes (lipophilicity and specific substituents) can drastically alter the toxicological profile, necessitating rigorous mitochondrial toxicity screening for this scaffold [4].

Marketed & Clinical Agents Comparison
DrugIndicationTargetStatusKey Structural Feature
Zolpidem InsomniaGABA-A (

1)
Marketed4-tolyl at C2; N,N-dimethylacetamide at C3
Olprinone Heart FailurePDE3MarketedPyridone ring fused; PDE inhibitor
Telacebec (Q203) TuberculosisQcrB (Cytochrome bc1)Phase IIAmide linker at C3; lipophilic tail
Alpidem AnxietyGABA-A / PBRWithdrawn4-chloro substituent; hepatotoxic profile

Part 3: Synthetic Methodologies

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is the gold standard for synthesizing imidazo[1,2-a]pyridine libraries. It is a three-component reaction (3-CR) involving an aldehyde, a 2-aminopyridine, and an isocyanide.

Advantages:

  • Atom Economy: High.

  • Diversity: Allows variation at C2 (via aldehyde), C3 (via isocyanide), and the core (via aminopyridine).

  • One-Pot: Reduces purification steps.

GBB Reaction Mechanism Visualization

GBB_Mechanism Reactants 2-Aminopyridine + Aldehyde Schiff Schiff Base (Imine) Formation Reactants->Schiff Condensation Acid Acid Catalyst (Sc(OTf)3 or HOAc) Acid->Schiff Isocyanide Isocyanide Addition (Nucleophilic Attack) Schiff->Isocyanide + R-NC Cyclization [4+1] Cycloaddition / Intramolecular Attack Isocyanide->Cyclization Product 3-Amino-Imidazo[1,2-a]pyridine Cyclization->Product Tautomerization

Figure 2: Mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction.

Part 4: Experimental Protocol

General Procedure for Library Synthesis via GBB Reaction

This protocol is optimized for high-throughput library generation using Scandium(III) triflate, a Lewis acid catalyst that tolerates diverse functional groups.

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Sc(OTf)

    
     (5 mol%)
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) : MeOH (1:1)

Step-by-Step Workflow:

  • Preparation: In a 5 mL microwave vial or round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add Sc(OTf)

    
     (0.05 mmol, 25 mg). Stir at room temperature for 15 minutes to facilitate imine formation (Schiff base).
    
    • Note: If the imine precipitates, add minimal DCM to solubilize.

  • Isocyanide Addition: Add the isocyanide (1.1 mmol).

  • Reaction:

    • Method A (Thermal): Stir at room temperature for 12–24 hours.

    • Method B (Microwave - Preferred for Libraries): Heat to 80°C for 30 minutes.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the aldehyde peak.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Purify via automated flash chromatography (Silica gel, gradient 0–50% EtOAc in Hexanes).

    • Yield Expectation: 70–95% depending on steric hindrance.

Validation:

  • 1H NMR: Characteristic singlet for the C2-H (if C3 is substituted) or specific shifts for the C3-amino group.

  • LC-MS: Confirm [M+H]+.

References

  • Structural determinants for high-affinity zolpidem binding to GABA-A receptors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. Source: PMC (PubMed Central) URL:[Link]

  • Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203). Source: eLife Sciences URL:[Link]

  • Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes. Source: PubMed URL:[6][Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Source: PubMed URL:[6][Link]

Sources

Methodological & Application

Synthesis of 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine via condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the synthesis of 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine , a critical pharmacophore in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" frequently found in GABA receptor ligands, antiviral agents, and anti-inflammatory drugs.

The method described utilizes a Hantzsch-type condensation between 2-amino-5-bromopyridine and 2-bromo-1-(furan-2-yl)ethan-1-one. Unlike generic procedures, this protocol addresses specific challenges such as the instability of the furan-based


-haloketone and the regiochemical mapping of the pyridine substituents.

Key Advantages of This Protocol:

  • Regiochemical Certainty: Clarifies the 5-bromo

    
     6-bromo numbering shift.
    
  • Scalability: Uses ethanol as a green solvent with simple precipitation workup.

  • Stability Management: Includes handling instructions for the lachrymatory furan intermediate.

Scientific Foundation & Mechanism

Retrosynthetic Analysis

The construction of the bicyclic core relies on the condensation of a binucleophile (2-aminopyridine) with a bielectrophile (


-haloketone).
  • Nucleophile: 2-Amino-5-bromopyridine.[1][2][3] The ring nitrogen (N1) is the most nucleophilic site, initiating the attack.

  • Electrophile: 2-Bromo-1-(furan-2-yl)ethan-1-one. The carbon bearing the bromine is the primary electrophilic site; the carbonyl carbon is the secondary site.

Reaction Mechanism

The reaction proceeds via an


 alkylation followed by a cyclodehydration.
  • N-Alkylation: The pyridine ring nitrogen attacks the

    
    -carbon of the haloketone, displacing the bromide. This forms a pyridinium salt intermediate.
    
  • Cyclization: The exocyclic amino group attacks the carbonyl carbon of the ketone.

  • Dehydration: Loss of a water molecule drives aromatization, forming the stable 10-

    
     electron imidazo[1,2-a]pyridine system.
    

Expert Insight (Regiochemistry): A common confusion arises regarding the position of the bromine.

  • Starting Material: 2-amino-5 -bromopyridine.[1][2][3][4][5]

  • Product: 6-bromoimidazo[1,2-a]pyridine.[3]

  • Reason: The IUPAC numbering rules change upon fusion. The carbon at position 5 of the pyridine ring becomes position 6 in the fused bicyclic system.

Mechanism Reactants Reactants: 2-Amino-5-bromopyridine + 2-Bromoacetylfuran Inter1 Intermediate 1: N-Alkylation (Pyridinium Salt) Reactants->Inter1 SN2 Attack (Reflux) Inter2 Intermediate 2: Cyclization (Hemiaminal) Inter1->Inter2 Intramolecular Condensation Product Product: 6-bromo-2-(furan-2-yl) imidazo[1,2-a]pyridine Inter2->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway for the formation of the imidazo[1,2-a]pyridine core.[1][6]

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[7][8]Amount (Example)Role
2-Amino-5-bromopyridine 173.011.01.73 g (10 mmol)Nucleophile
2-Bromo-1-(furan-2-yl)ethan-1-one 189.011.12.08 g (11 mmol)Electrophile
Sodium Bicarbonate (

)
84.012.01.68 g (20 mmol)Acid Scavenger
Ethanol (Absolute) 46.07-20-30 mLSolvent

Safety Note: 2-Bromo-1-(furan-2-yl)ethan-1-one is a potent lachrymator and skin irritant. Handle only in a functioning fume hood. If the reagent appears black/tarry, purify via short-path silica plug filtration before use.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 2-amino-5-bromopyridine (1.73 g) and ethanol (20 mL). Stir until partially dissolved.

  • Add 2-bromo-1-(furan-2-yl)ethan-1-one (2.08 g). Note: The solution may darken slightly.

  • Add sodium bicarbonate (1.68 g).

    • Why: The reaction generates HBr. Neutralizing it prevents protonation of the unreacted aminopyridine, ensuring the reaction kinetics remain fast.

Step 2: Reflux

  • Attach a reflux condenser.[6]

  • Heat the mixture to reflux (

    
    ) using an oil bath or heating block.
    
  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexanes). The starting aminopyridine (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.

Step 3: Work-up and Isolation [9]

  • Cool the reaction mixture to room temperature.

  • Option A (Precipitation - Preferred):

    • If a solid precipitate forms upon cooling, filter it directly.[6]

    • Wash the solid with cold water (

      
      ) to remove inorganic salts (
      
      
      
      ,
      
      
      ).
    • Wash with cold ethanol (

      
      ).
      
  • Option B (Extraction - If no precipitate):

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate the organic layer.[1][9] Wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.[9]
      

Step 4: Purification

  • Recrystallize the crude solid from hot ethanol or an EtOH/Water mixture.

  • Dry the crystals under vacuum at

    
     for 4 hours.
    

Workflow Start Start: Weigh Reagents Mix Mix in EtOH Add NaHCO3 Start->Mix Reflux Reflux (78°C) 4-6 Hours Mix->Reflux Check TLC Check Complete? Reflux->Check Check->Reflux No Cool Cool to RT Precipitation Check->Cool Yes Filter Filter & Wash (Water/Cold EtOH) Cool->Filter Dry Dry & Characterize Filter->Dry

Figure 2: Operational workflow for the synthesis process.

Characterization & Expected Data

  • Appearance: Off-white to pale beige solid.

  • Yield: Typical range 70-85%.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.25 (s, 1H, H-5 of imidazo[1,2-a]pyridine - diagnostic singlet).
      
    • 
       7.78 (s, 1H, H-3 of imidazole ring).
      
    • 
       7.50 (d, 1H, Furan H-5).
      
    • 
       7.45 (d, 1H, H-8).
      
    • 
       7.25 (dd, 1H, H-7).
      
    • 
       6.95 (d, 1H, Furan H-3).
      
    • 
       6.50 (dd, 1H, Furan H-4).
      
    • Note: The H-5 proton on the pyridine ring is shifted downfield due to the bridgehead nitrogen and the bromine atom, often appearing as a distinct singlet or doublet with small coupling.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseSolution
Low Yield / Sticky Tar Decomposition of

-haloketone.
The furan-ketone is unstable. Synthesize it fresh via bromination of 2-acetylfuran or pass commercial stock through a short silica plug before use.
Starting Material Remains Acid inhibition.As HBr forms, it protonates the aminopyridine (making it non-nucleophilic). Ensure enough base (

) is present.
Product "Oils Out" Impurities preventing crystallization.Dissolve the oil in a minimum amount of hot ethanol, add dropwise water until turbid, then cool slowly.

References

  • General Hantzsch Condensation Mechanism

    • Topic: Mechanism of imidazo[1,2-a]pyridine formation.[3][10]

    • Source: BenchChem Applic
    • Link:

  • Regiochemistry & Numbering

    • Topic: Synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives.[3]

    • Source: Google P
    • Link:

  • Furan-Imidazo[1,2-a]pyridine Analogs

    • Topic: Synthesis of 2-(furan-2-yl)
    • Source: MDPI (Molecules).
    • Link:

  • Reagent Properties (2-Amino-5-bromopyridine)

    • Topic: Reactivity and structural data.[4][5][7][11]

    • Source: ChemicalBook.[12]

    • Link:

Sources

Strategic C-3 Functionalization of 6-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine: Synthetic Pathways and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the regioselective functionalization of the C-3 position in 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine . This scaffold represents a "privileged structure" in medicinal chemistry, serving as a core for GABA-A receptor modulators, anti-infectives, and kinase inhibitors.

The specific challenge addressed here is the chemoselective discrimination between three reactive sites:

  • C-3 Position (Imidazopyridine): Highly nucleophilic (enamine-like), susceptible to electrophilic aromatic substitution (EAS) and C-H activation.

  • C-6 Position (Bromine): Electrophilic site, reserved for subsequent Suzuki/Buchwald cross-couplings.

  • C-5' Position (Furan): Electron-rich and acid-sensitive, prone to competitive electrophilic attack or ring opening.

This guide provides validated protocols to functionalize C-3 while preserving the C-6 bromide and the furan ring integrity.

Mechanistic Insight & Reactivity Profile

Electronic Distribution

The imidazo[1,2-a]pyridine core exhibits a non-uniform electron distribution. The nitrogen at position 1 donates electron density into the ring, making C-3 the most nucleophilic site.

  • Reactivity Order (Nucleophilic Attack): C-3 (Imidazo) > C-5' (Furan) > C-5 (Imidazo).

  • Strategic Implication: Reactions must be run under controlled stoichiometry. Excess electrophile will lead to bis-functionalization (C-3 and Furan-C5').

Visualization of Reaction Pathways

The following diagram outlines the divergent synthetic pathways available for this scaffold.

G cluster_selectivity Selectivity Checkpoint Start 6-Bromo-2-(furan-2-yl) imidazo[1,2-a]pyridine Vilsmeier C-3 Formylation (Aldehyde Handle) Start->Vilsmeier POCl3, DMF (EAS) Halogenation C-3 Iodination (Cross-Coupling Prep) Start->Halogenation NIS, MeCN (EAS) Sulfenylation C-3 Sulfenylation (Metabolic Stability) Start->Sulfenylation R-SH, I2 (Oxidative Coupling) Mannich C-3 Aminomethylation (Solubility Enhancement) Start->Mannich HCHO, HNR2 (Mannich)

Figure 1: Divergent functionalization pathways for the C-3 position. Red arrows indicate high-priority protocols detailed below.

Experimental Protocols

Protocol A: Regioselective C-3 Formylation (Vilsmeier-Haack)

Objective: Install a formyl group (-CHO) at C-3 to serve as a gateway for reductive amination or olefination. Critical Control Point: Stoichiometry is vital. Use 1.1 equivalents of Vilsmeier reagent. Excess reagent (>2.0 eq) will formylate the furan ring.

Materials
  • Substrate: 6-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine (1.0 eq)

  • Reagent: Phosphorus oxychloride (POCl

    
    ) (1.2 eq)
    
  • Solvent: Anhydrous DMF (5-10 volumes)

  • Quench: Saturated aqueous Sodium Acetate (NaOAc)

Step-by-Step Methodology
  • Reagent Formation: In a flame-dried flask under N

    
    , cool anhydrous DMF (5 mL/mmol) to 0°C. Dropwise add POCl
    
    
    
    (1.2 eq). Stir for 30 mins at 0°C to form the chloroiminium salt (Vilsmeier reagent). Observation: Solution turns faint yellow/viscous.
  • Addition: Dissolve the substrate in minimal DMF and add dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3). Product will be significantly more polar than starting material.

    • Self-Validation: Disappearance of the C-3 proton singlet (~7.8-8.0 ppm) in crude NMR aliquots.

  • Hydrolysis (Critical): Pour the reaction mixture onto ice. Do not use strong base (NaOH/KOH) as this may degrade the furan. Neutralize to pH 7–8 using saturated NaOAc solution. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Workup: Extract with CH

    
    Cl
    
    
    
    (3x). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO

    
    , 0-40% EtOAc in Hexane).
    

Yield Expectation: 75–85% Data Note: The C-6 Bromine remains intact (Ar-Br bond strength > C-H EAS reactivity).

Protocol B: C-3 Sulfenylation (Metal-Free)

Objective: Introduction of a thioether (-SR) moiety. Sulfides at C-3 are valuable bioisosteres and can be oxidized to sulfones. Mechanism: Iodine-mediated oxidative cross-coupling.

Materials
  • Substrate: 6-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine (1.0 eq)

  • Thiol Source: Aryl or Alkyl thiol (1.2 eq) OR Sulfonyl hydrazide (for sulfones)

  • Oxidant: Molecular Iodine (I

    
    ) (0.5 eq) or DMSO (solvent/oxidant)
    
  • Base: K

    
    CO
    
    
    
    (1.0 eq) (Optional, depending on thiol acidity)
Step-by-Step Methodology
  • Setup: To a solution of substrate in DMSO (5 mL/mmol) add the thiol (1.2 eq) and I

    
     (0.5 eq).
    
  • Condition: Heat to 80°C in a sealed tube or screw-cap vial.

  • Reaction: Stir for 4–6 hours.

    • Visual Check: Reaction mixture typically turns dark brown (iodine) then lightens as iodine is consumed/reduced.

  • Workup: Quench with aqueous Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to remove residual iodine (color change from brown to yellow/clear). Extract with EtOAc.
  • Purification: Recrystallization from EtOH is often sufficient; otherwise, column chromatography.

Why this works: The C-3 position attacks the electrophilic sulfenyl iodide (RS-I) species generated in situ.

Protocol C: C-3 Iodination (Sequential Coupling Prep)

Objective: Install an Iodine at C-3.[1][2][3][4][5][6][7][8] Since C-I bonds are more reactive than C-Br bonds in Pd-catalyzed coupling, this allows for sequential functionalization (Suzuki at C-3 first, then Suzuki at C-6).

Materials
  • Substrate: 1.0 eq

  • Reagent: N-Iodosuccinimide (NIS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology
  • Dissolution: Dissolve substrate in MeCN (0.1 M) at RT.

  • Addition: Add NIS (1.05 eq) in one portion. Protect from light (wrap flask in foil).

  • Reaction: Stir at RT for 1–2 hours.

    • Note: This reaction is extremely fast due to the high nucleophilicity of C-3.

  • Quench: Add 10% aqueous Na

    
    S
    
    
    
    O
    
    
    to quench excess iodine species.
  • Isolation: Precipitate often forms. Filter and wash with water. If no precipitate, extract with EtOAc.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Bis-formylation (Product + Furan-CHO) Excess POCl

or high temperature.
Reduce POCl

to 1.1 eq. Keep T < 40°C.
Furan Ring Opening Acidic workup or prolonged exposure to POCl

.
Use NaOAc for buffering (pH 7-8). Avoid HCl/NaOH.
Low Conversion (Sulfenylation) Inefficient oxidation.Switch solvent to DMSO (acts as co-oxidant) or increase T to 100°C.
C-6 Bromine Loss Pd-catalyzed C-H activation attempted (side reaction).Avoid metal-catalyzed C-H activation. Stick to EAS (Vilsmeier/Halogenation) which is orthogonal to Ar-Br.

References

  • General Reactivity of Imidazo[1,2-a]pyridine

    • Goel, R. et al. "Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space." RSC Advances, 2023. Link

  • Vilsmeier-Haack Mechanism & Protocols

    • Meth-Cohn, O. & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[9][10] Comprehensive Organic Synthesis, 1991. Link

    • Specific application to furan-substituted systems: "Formylation of Furyl-substituted Imidazo[1,2-a]pyridine."[5] Chemistry of Heterocyclic Compounds. Link

  • C-3 Sulfenylation Strategies

    • Wang, J. et al. "Iodine-mediated regioselective C-3 sulfenylation using elemental sulfur." Organic & Biomolecular Chemistry, 2019. Link

  • Regioselectivity Reviews

    • Bagdi, A. K. et al. "Recent Advances in C-H Functionalization of Imidazo[1,2-a]pyridines." Chemical Communications, 2015. Link

Sources

Application Note: Groebke-Blackburn-Bienaymé (GBB) Reaction for Imidazo[1,2-a]pyridine Derivatives

[1][2][3][4][5][6][7][8][9][10][11]

Executive Summary

The Groebke-Blackburn-Bienaymé (GBB) reaction is a premier isocyanide-based multicomponent reaction (IMCR) utilized to synthesize imidazo[1,2-a]pyridines.[1][2][3] This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Alpidem, Zolpidem analogs), antivirals, and anti-inflammatory agents.[4]

Unlike the classical Ugi or Passerini reactions which often yield linear peptide-like backbones, the GBB reaction offers a direct route to fused bicyclic aromatic systems. This guide provides a high-fidelity technical workflow for researchers, moving from mechanistic understanding to optimized protocols for library generation and scale-up.

Mechanistic Principles

The GBB reaction involves the condensation of an aldehyde, a 2-aminoazine (specifically 2-aminopyridine), and an isocyanide.[5][6][7] While often catalyzed by Lewis or Brønsted acids, the reaction is fundamentally driven by the formation of a Schiff base followed by a [4+1] cycloaddition.[8]

Reaction Pathway
  • Imine Formation: The aldehyde condenses with the exocyclic amine of the 2-aminopyridine to form a Schiff base (imine). This is the rate-determining step in many variations.

  • Activation: The acid catalyst protonates or coordinates with the imine nitrogen, increasing its electrophilicity.

  • Cycloaddition: The isocyanide (acting as a C-nucleophile) attacks the activated imine.

  • Ring Closure & Aromatization: The resulting nitrilium ion undergoes intramolecular nucleophilic attack by the ring nitrogen of the pyridine, followed by a 1,3-proton shift (prototropic tautomerism) to restore aromaticity and yield the final product.

Mechanistic Flowchart

GBB_MechanismReactantsAldehyde +2-AminopyridineImineSchiff Base(Imine Intermediate)Reactants->Imine- H2OActivationAcid Activation(H+ or LA)Imine->ActivationAttackIsocyanide Attack(C-Nucleophile)Activation->Attack+ R-NCCyclizationIntramolecularCyclizationAttack->CyclizationNitrilium IonProductImidazo[1,2-a]pyridineDerivativeCyclization->Product1,3-H Shift(Aromatization)

Figure 1: Step-wise mechanistic pathway of the GBB reaction from condensation to aromatization.

Critical Parameters & Optimization

Success in GBB synthesis relies on balancing the acidity of the catalyst with the nucleophilicity of the isocyanide.

Catalyst and Solvent Selection

Protic solvents (MeOH, EtOH) are generally superior to aprotic solvents (DCM, THF) because they stabilize the polar transition states and facilitate proton transfer during the final aromatization step.

ParameterRecommendationRationale
Solvent Methanol (MeOH) Optimal polarity; promotes proton transfer; high solubility of starting materials.
Catalyst (Standard) Sc(OTf)₃ (5-10 mol%) "Gold Standard" Lewis acid. Water-tolerant, reusable, and highly active.
Catalyst (Green) NH₄Cl or AcOH Mild Brønsted acids. Cheap, eco-friendly, but may require longer reaction times.
Catalyst (Industrial) HClO₄ or p-TsOH Strong acids drive the reaction to completion quickly; useful for less reactive aldehydes.
Stoichiometry 1.0 : 1.0 : 1.1 Slight excess of isocyanide (1.1 eq) compensates for potential hydrolysis or oxidation.
Temperature RT to 60°C Higher temps accelerate imine formation but increase isocyanide polymerization risk.

Experimental Protocols

Protocol A: The "Gold Standard" Lewis Acid Method

Best for: Library generation, complex substrates, and high-value intermediates.

Reagents:

  • 2-Aminopyridine derivative (1.0 mmol)[9]

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.1 mmol)

  • Scandium(III) triflate [Sc(OTf)₃] (0.05 mmol, 5 mol%)

  • Methanol (anhydrous, 3 mL)

Procedure:

  • Imine Pre-formation: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve the 2-aminopyridine and aldehyde in MeOH (2 mL). Stir at room temperature for 15–30 minutes.

    • Expert Tip: Visually check for turbidity or color change, indicating Schiff base formation.

  • Addition: Add the isocyanide followed by the Sc(OTf)₃ catalyst (dissolved in 1 mL MeOH).

  • Reaction: Seal the vial and stir at room temperature for 12 hours.

    • Note: If the aldehyde is electron-rich (deactivated), heat to 50°C.

  • Monitoring: Check TLC (Eluent: EtOAc/Hexane). The product typically exhibits a strong blue fluorescence under UV (254/365 nm).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in minimal DCM and purify via flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes).

Protocol B: Microwave-Assisted Green Synthesis

Best for: Rapid screening, electron-deficient amines, and green chemistry compliance.

Reagents:

  • 2-Aminopyridine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Catalyst: Iodine (I₂) (10 mol%) or p-TsOH (10 mol%)[10]

  • Solvent: Ethanol (EtOH)[7]

Procedure:

  • Combine all three components and the catalyst in a microwave-safe vial with EtOH (2 mL).

  • Irradiate at 100°C for 10–20 minutes (Power: Dynamic, max 150W).

  • Cool to room temperature.

  • Precipitation: Many GBB products precipitate upon cooling in EtOH. Filter the solid and wash with cold EtOH.

  • Recrystallization: If necessary, recrystallize from EtOH/Water (no chromatography required).

Workflow Optimization & QC

To ensure reproducibility, particularly in medicinal chemistry campaigns, the following decision tree should be applied.

GBB_WorkflowStartStart SynthesisCheck_AldehydeIs AldehydeElectron-Poor?Start->Check_AldehydeMethod_AUse Protocol A(Sc(OTf)3, RT)Check_Aldehyde->Method_ANo (Standard)Method_BUse Protocol B(Microwave, 100°C)Check_Aldehyde->Method_BYes (Unreactive)MonitorMonitor TLC/LCMS(Look for M+1)Method_A->MonitorMethod_B->MonitorSuccessProduct Formed?Monitor->SuccessPurifyFlash Chromatographyor RecrystallizationSuccess->PurifyYesFailTroubleshoot:1. Pre-form Imine (Heat)2. Add Mol. SievesSuccess->FailNoFail->Method_BRetry

Figure 2: Decision matrix for selecting the optimal GBB protocol based on substrate reactivity.

Troubleshooting Guide
IssueRoot CauseSolution
Low Yield Hydrolysis of ImineAdd activated 4Å Molecular Sieves to scavenge water.
Sticky/Tar Product Isocyanide PolymerizationAdd isocyanide last and dropwise. Lower the temperature.
No Reaction Deactivated AmineUse microwave heating (Protocol B) or switch to a stronger acid (HClO₄).
Side Products Ugi-type Side ReactionEnsure the solvent is anhydrous; avoid carboxylic acid impurities in the aldehyde.

References

  • Blackburn, C., et al. (1998). Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation. Tetrahedron Letters. [Link]

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines. Angewandte Chemie International Edition. [Link]

  • Boltjes, A., & Dömling, A. (2019).[10][11] The Groebke-Blackburn-Bienaymé Reaction.[12][2][13][10][14][15][16][5][6][8][11] European Journal of Organic Chemistry. [Link][8]

  • Baker, B. J. M., et al. (2021). A sustainable and scalable multicomponent continuous flow process to access fused aminoimidazoheterocycles via the Groebke–Blackburn–Bienaymé reaction.[14] Green Chemistry. [Link]

  • Festa, A. A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).[13] Beilstein Journal of Organic Chemistry. [Link][13]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may arise during the purification of this heterocyclic compound. The methodologies and advice provided herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction

6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic molecule with potential applications in medicinal chemistry and materials science. The successful synthesis of this compound is critically dependent on effective purification to remove unreacted starting materials, reagents, and reaction byproducts. This guide will focus on the two primary methods for its purification: column chromatography and recrystallization, addressing common issues and providing robust protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. For the common synthesis involving the condensation of 5-bromo-2-aminopyridine with a 2-furyl substituted α-haloketone or a related multicomponent reaction like the Groebke-Blackburn-Bienaymé reaction, you can anticipate the following impurities:

  • Unreacted Starting Materials:

    • 5-bromo-2-aminopyridine

    • The 2-furyl carbonyl compound (e.g., 2-bromoacetylfuran)

  • Reaction Intermediates: Incomplete cyclization can leave various intermediates in the reaction mixture.

  • Side Products:

    • Regioisomers: Depending on the reaction conditions, minor amounts of other isomers may form.

    • Over-brominated or de-brominated species: If harsh conditions are used, modification of the aromatic rings can occur.

    • Polymerization products: Furan-containing compounds can be prone to polymerization under acidic conditions.

    • Byproducts from the isocyanide component (if applicable): In Groebke-Blackburn-Bienaymé reactions, the isocyanide can lead to the formation of oxazole byproducts.[1]

Q2: My compound appears as a streak rather than a distinct spot on the silica gel TLC plate. What is causing this and how can I fix it?

A2: Streaking of nitrogen-containing heterocyclic compounds on silica gel TLC plates is a common phenomenon. The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor elution and band tailing, which manifests as streaking.

To resolve this issue, you can:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots. A common practice is to add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to the eluent system.[2]

  • Use an Alternative Stationary Phase: If a basic modifier is not sufficient or is incompatible with your compound, consider using a less acidic stationary phase for your chromatography. Neutral or basic alumina are excellent alternatives for the purification of basic compounds.[2]

Q3: The furan ring in my compound is known to be sensitive. Are there any special precautions I should take during purification?

A3: Yes, the furan ring can be susceptible to degradation, particularly under acidic conditions, which can lead to ring-opening or polymerization.[3] To mitigate this:

  • Avoid Strongly Acidic Conditions: When performing column chromatography, it is advisable to use a neutralized silica gel (as described in Q2) or an alternative stationary phase like alumina. Avoid using highly acidic solvent systems.

  • Work-up Procedures: During the reaction work-up, be mindful of any acidic washes. If an acid wash is necessary, perform it quickly and at a low temperature.

  • Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere, to prevent degradation.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor Separation of the Desired Compound from Impurities

  • Possible Cause: The polarity of the eluent system is not optimized.

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems. A good starting point for imidazo[1,2-a]pyridine derivatives is a mixture of hexanes and ethyl acetate.[4]

    • Target Rf Value: Aim for an Rf value of 0.2-0.4 for your desired compound on the TLC plate to achieve good separation on the column.[4]

    • Solvent Gradient: If a single solvent system does not provide adequate separation, a gradient elution may be necessary. Start with a less polar solvent mixture and gradually increase the polarity.

    • Alternative Solvents: If hexanes/ethyl acetate is not effective, consider other solvent systems such as dichloromethane/methanol.

Issue 2: The Compound is Not Eluting from the Column

  • Possible Cause: The compound is too polar for the chosen eluent system, or it is irreversibly binding to the silica gel.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, add a small amount of a more polar solvent like methanol.

    • Check for Compound Degradation: As mentioned in Q3, the compound may be degrading on the acidic silica gel. Perform a 2D TLC to assess stability. Spot your compound, run the TLC, then turn the plate 90 degrees and run it again in the same solvent. The appearance of new spots suggests degradation.[4] In this case, switch to a less acidic stationary phase like alumina.

Issue 3: Low Recovery of the Compound After Column Chromatography

  • Possible Cause: The compound is spread across too many fractions at a low concentration, or it has been lost due to degradation or irreversible adsorption.

  • Troubleshooting Steps:

    • Concentrate Fractions: Before concluding that the recovery is low, concentrate the fractions where you expect your compound to be and re-analyze by TLC.

    • Column Overloading: Overloading the column can lead to broad bands and poor separation, resulting in mixed fractions and apparent low recovery of the pure compound. A general guideline is to load an amount of crude material that is 1-2% of the mass of the silica gel.

    • Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation and recovery.

Recrystallization

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

  • Possible Cause: The solution is too supersaturated, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Add More Solvent: To the hot solution, add a small amount of additional hot solvent to reduce the saturation, and then allow it to cool slowly.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.

    • Use a Co-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. For 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine, a mixture of ethyl acetate (good solvent) and n-hexane (poor solvent) is a good starting point.[5]

Issue 2: No Crystals Form Upon Cooling

  • Possible Cause: The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

    • Change the Solvent: The chosen solvent may be too good for your compound. Select a solvent in which your compound has lower solubility.

Issue 3: The Recovered Crystals are Not Pure

  • Possible Cause: The initial crude material was too impure for a single recrystallization, or the crystals were not washed properly.

  • Troubleshooting Steps:

    • Second Recrystallization: A second recrystallization from the same or a different solvent system may be necessary to achieve the desired purity.

    • Proper Washing: After filtering the crystals, wash them with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. Using warm or room temperature solvent will redissolve some of your product.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline. The specific solvent system and gradient should be optimized based on TLC analysis.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove any air bubbles.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the solution to the top of the column.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in a systematic manner (e.g., in test tubes).

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine.

Protocol 2: Recrystallization from a Mixed Solvent System

Based on a procedure for a closely related compound, an ethyl acetate/n-hexane system is recommended.[5]

  • Dissolution: Place the crude 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to completely dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add n-hexane dropwise until the solution becomes faintly cloudy, indicating the point of saturation.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

ParameterRecommended ConditionsRationale
TLC Eluent Hexanes:Ethyl Acetate (with 0.5% Et₃N if streaking occurs)Good starting polarity for imidazo[1,2-a]pyridines. Et₃N neutralizes acidic silica.
Column Chromatography Stationary Phase Silica Gel (or neutral/basic Alumina for sensitive compounds)Standard, cost-effective stationary phase. Alumina is a good alternative for basic or acid-sensitive compounds.
Column Chromatography Eluent System Gradient of Hexanes:Ethyl AcetateAllows for the separation of compounds with a range of polarities.
Recrystallization Solvent System Ethyl Acetate / n-HexaneA good polar/non-polar solvent pair for inducing crystallization.[5]

Visualizations

DOT Script for Column Chromatography Troubleshooting

G cluster_start Start: Crude Product cluster_tlc Initial Analysis cluster_column Column Chromatography cluster_troubleshooting Troubleshooting cluster_end Result start Crude 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine tlc Perform TLC Analysis (Hexanes:EtOAc) start->tlc streak Streaking on TLC? tlc->streak column Run Silica Gel Column poor_sep Poor Separation? column->poor_sep collect Collect & Analyze Fractions no_elution Compound Not Eluting? collect->no_elution streak->column No add_base Add Et3N to Eluent streak->add_base Yes use_alumina Use Alumina Column no_elution->use_alumina If still no elution inc_polarity Increase Eluent Polarity no_elution->inc_polarity Yes pure Pure Product no_elution->pure No poor_sep->collect No optimize_gradient Optimize Gradient poor_sep->optimize_gradient Yes add_base->tlc use_alumina->column inc_polarity->column optimize_gradient->column G cluster_start Start cluster_process Recrystallization Process cluster_outcome Outcome Assessment cluster_solutions Solutions cluster_end Final Product start Impure Solid dissolve Dissolve in min. hot Ethyl Acetate start->dissolve add_hexane Add hot n-Hexane until cloudy dissolve->add_hexane cool Cool Slowly add_hexane->cool outcome Observe Result cool->outcome oils_out Re-heat, add more EtOAc, cool slower outcome->oils_out Oils Out no_crystals Reduce solvent volume or cool further outcome->no_crystals No Crystals crystals_form Filter and Wash with cold n-Hexane outcome->crystals_form Crystals Form oils_out->dissolve no_crystals->cool pure Pure Crystals crystals_form->pure

Sources

Avoiding furan ring oxidation in imidazo[1,2-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preserving Furan Integrity in Imidazo[1,2-a]pyridine Synthesis

The "Pi-Excessive" Paradox

The Core Conflict: You are attempting to fuse two highly electron-rich (pi-excessive) systems. The imidazo[1,2-a]pyridine core is electron-rich at the C-3 position, making it prone to oxidative functionalization. However, the furan ring is a diene ether that is notoriously sensitive to the very conditions used to functionalize the imidazopyridine:

  • Oxidative Ring Opening: Strong oxidants (PIDA, peroxides, metal oxides) used for C-H activation will attack the furan ring, triggering the Achmatowicz rearrangement or oxidative cleavage to dicarbonyls.

  • Acid-Catalyzed Polymerization: The classic Hantzsch condensation often utilizes refluxing acids. Furan rings, particularly those electron-rich or lacking electron-withdrawing groups (EWGs), rapidly polymerize (resinify) under protic acid stress.

This guide provides engineered workflows to bypass these failure modes using Photoredox Catalysis , Electrochemistry , and Lewis Acid Control .

Module A: Oxidative C-H Functionalization (The "Green" Route)

Target: C-3 Functionalization (Arylation, Amination, Thiolation) without destroying the furan.

The Old Way (Avoid): Metal-catalyzed oxidations using


, 

, or hypervalent iodine. These have oxidation potentials high enough to strip electrons from the furan ring, leading to decomposition.

The New Way: Visible Light Photoredox Catalysis or Electrochemistry. These methods allow for "potential-controlled" oxidation, targeting the imidazopyridine C-H bond (lower oxidation potential) while sparing the furan.

Protocol A1: Visible Light C-3 Thiocyanation (Furan-Safe)

Based on the work of Hajra et al. [1]

Rationale: This protocol uses Eosin Y, a mild organic photocatalyst.[1] The excited state of Eosin Y is sufficient to generate a radical at the C-3 position of the imidazopyridine but lacks the potential to irreversibly oxidize the furan ring under ambient conditions.

Materials:

  • Substrate: 2-(Furan-2-yl)imidazo[1,2-a]pyridine (0.5 mmol)

  • Reagent:

    
     (1.5 equiv)
    
  • Catalyst: Eosin Y (2 mol%)

  • Solvent:

    
     (5 mL)
    
  • Light Source: Blue LEDs (450-460 nm) or Green LEDs (depending on Eosin absorption max overlap, Blue is often sufficient for excitation).

Step-by-Step:

  • Charge: In a reaction tube equipped with a stir bar, add the imidazopyridine substrate,

    
    , and Eosin Y.
    
  • Solvate: Add acetonitrile (

    
    ). Note: Do not use acidic solvents.
    
  • Irradiate: Place the tube 2-3 cm away from the LED source. Stir vigorously at room temperature (25°C) under ambient air (open flask or balloon).

  • Monitor: TLC every 2 hours. The reaction typically completes in 6–8 hours.

  • Workup: Dilute with water, extract with ethyl acetate. The furan ring remains intact due to the mild generation of the thiocyanate radical.

Protocol A2: Electrochemical C-H Amination

Based on Lei and Patureau methodologies [2, 3]

Rationale: Anodic oxidation allows you to "dial in" the voltage. By keeping the potential below the oxidation potential of furan (


 V vs SCE depending on substitution), you selectively oxidize the imidazopyridine C-H bond.

Setup:

  • Cell: Undivided cell.

  • Anode: Graphite or Carbon Cloth.

  • Cathode: Platinum or Nickel plate.

  • Electrolyte:

    
     or 
    
    
    
    (0.1 M) in
    
    
    .
  • Conditions: Constant current (CCE) at 5–10 mA, Room Temp.

Module B: De Novo Assembly (Grobcke-Blackburn-Bienayme)

Target: Building the scaffold from scratch using Furan-2-carboxaldehyde.

The Risk: The GBB reaction is a multicomponent coupling (Amine + Aldehyde + Isocyanide).[2] Standard protocols use acetic acid or refluxing methanol. This turns furan aldehydes (like 5-HMF) into black tar.

The Solution: Use water-tolerant Lewis Acids or mild Bronsted salts in fluorinated solvents.

Protocol B1: Scandium-Catalyzed GBB

Optimized for Furan Aldehydes [4]

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • Furan-2-carboxaldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Methanol (MeOH) or HFIP (Hexafluoroisopropanol) for difficult substrates.

Step-by-Step:

  • Mix: Dissolve amine and aldehyde in MeOH (2 mL/mmol). Stir for 10 mins to allow pre-formation of the imine.

  • Add: Add the isocyanide and the

    
     catalyst.
    
  • React: Stir at Room Temperature for 12–24 hours. Crucial: Do not heat above 40°C.

  • Quench: Remove solvent in vacuo.[3] Direct purification via column chromatography (neutral alumina or silica with 1%

    
     to buffer acidity).
    
Decision Logic & Mechanism Visualization
Diagram 1: Strategic Decision Matrix

SynthesisStrategy Start Target: Furan-Imidazo[1,2-a]pyridine Q1 Is the Furan ring already present? Start->Q1 PathA Route A: Post-Functionalization Q1->PathA Yes PathB Route B: De Novo Assembly Q1->PathB No RiskA Risk: Oxidative Ring Opening PathA->RiskA RiskB Risk: Acid Polymerization PathB->RiskB SolA1 Visible Light Photoredox (Eosin Y / Blue LED) RiskA->SolA1 Preferred SolA2 Electrochemistry (Controlled Potential) RiskA->SolA2 Alternative SolB1 GBB Reaction (Sc(OTf)3 / Mild Temp) RiskB->SolB1 Multicomponent SolB2 Microwave Condensation (NaHCO3 / Water) RiskB->SolB2 2-Component

Caption: Decision tree for selecting the correct synthetic pathway based on substrate status and failure modes.

Diagram 2: The "Safe Zone" Mechanism (Photoredox)

Mechanism Light Blue Light (hv) Cat Eosin Y (Ground) Light->Cat Excitation CatStar Eosin Y* (Excited) Cat->CatStar Substrate Imidazo-Furan (Substrate) CatStar->Substrate SET (Single Electron Transfer) Radical C-3 Radical (Stabilized) Substrate->Radical -H+ Product Product Radical->Product Functionalization Oxidant O2 / Air Oxidant->CatStar Quenching Loop Furan Furan Ring Furan->Radical Intact (Potential < E_ox Furan)

Caption: Photoredox pathway showing selective C-3 activation while bypassing the high-potential oxidation of the furan ring.

Troubleshooting & FAQ

Q1: My reaction mixture turned into a black tar within 10 minutes. What happened?

  • Diagnosis: Acid-catalyzed polymerization.

  • The Fix: You likely used a strong protic acid (HCl, acetic acid) or high heat. Furan rings cannot survive these conditions.

  • Correction: Switch to the GBB protocol (Protocol B1) using

    
     or 
    
    
    
    at room temperature. If doing a condensation, use
    
    
    in water/ethanol under microwave irradiation (1 min at 60°C).

Q2: NMR shows the imidazopyridine signals, but the furan protons are gone/shifted. I see aldehyde peaks.

  • Diagnosis: Oxidative ring opening (Achmatowicz-type reaction).[3]

  • The Fix: Your oxidant was too strong. Reagents like PIDA (phenyliodine diacetate), m-CPBA, or metal oxides (

    
    ) will cleave the furan.
    
  • Correction: Use Visible Light Photoredox (Protocol A1) . The radical generation mechanism is far milder than chemical oxidation.

Q3: Can I use metal catalysts (Pd, Cu) for C-H activation?

  • Diagnosis: Yes, but with extreme caution regarding the oxidant.

  • The Fix: Avoid

    
     / 
    
    
    
    systems at high heat.
  • Correction: Use a

    
     system with a mild oxidant like 
    
    
    
    strictly at lower temperatures, or better yet, switch to Electrochemical C-H activation where you can limit the potential to avoid furan oxidation.

Q4: Is the position of the furan ring important?

  • Insight: Yes. A furan at the C-2 position (attached to the imidazole ring) is slightly more stable due to conjugation with the nitrogen lone pairs, but it is still vulnerable. A furan at the C-6/7/8 positions (on the pyridine ring) is electronically isolated and behaves like a standard electron-rich arene (highly sensitive).

References
  • Hajra, A., et al. (2018).[4] "Visible light-mediated oxidative C-3 functionalization of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. (Context: Photoredox protocols using Eosin Y).

  • Lei, A., et al. (2018).[4] "Electrochemical oxidative C-H/N-H cross-coupling." Nature Communications. (Context: Electrochemical amination avoiding strong chemical oxidants).

  • Patureau, F. W., et al. (2019). "Electrochemical Dehydrogenative C-H Aminomethylation of Imidazopyridines." Chemistry - A European Journal. (Context: Anodic oxidation protocols).

  • López, G. V., Porcal, W., et al. (2019). "Synthetic Study of 5-Hydroxymethylfurfural in Groebke-Blackburn-Bienaymé Reaction." ChemistrySelect. (Context: Use of Sc(OTf)3 and mild conditions for furan-aldehydes).

  • BenchChem Technical Division. (2025). "Ring-Opening Reactions of Furan for Organic Synthesis." BenchChem Application Notes. (Context: General stability data of furan rings).

Sources

Recrystallization solvents for 6-bromoimidazo[1,2-a]pyridine derivatives

[1][2]

Module 3: Troubleshooting Guides (FAQ)

Q1: Why is my product "oiling out" instead of crystallizing?

Diagnosis: This is the most common failure mode with imidazo[1,2-a]pyridines. It occurs when the melting point of the solvated product is lower than the boiling point of the solvent mixture. This creates a Liquid-Liquid Phase Separation (LLPS) before the crystal lattice can form.

Corrective Actions:

  • Temperature Control: Do not cool the solution rapidly to 0°C. Stop cooling at a temperature above the oiling point (e.g., 25°C) and add a seed crystal.

  • Solvent Switch: If using EtOAc/Hexane, switch to EtOAc/Heptane . Heptane has a higher boiling point, but the slightly different solubility parameter often favors lattice formation over oil droplets.

  • Trituration: If an oil forms, decant the supernatant. Add a small amount of cold diethyl ether or pentane to the oil and scratch the flask wall vigorously with a glass rod to induce nucleation.

Q2: The product is colored (brown/yellow) even after recrystallization.

Diagnosis: The 2-aminopyridine starting material oxidizes easily, and trace copper/palladium (from cross-coupling reactions on the 6-Br position) can chelate to the N1/N4 nitrogens, causing persistent discoloration.

Protocol:

  • Dissolve the crude solid in boiling Ethanol or EtOAc.

  • Add Activated Charcoal (5-10 wt%) .

  • Reflux for 15 minutes.

  • Filter hot through a Celite pad (diatomaceous earth) to remove the charcoal.

  • Proceed with crystallization.[1][2] Note: If metal catalysts were used, consider using a silica-thiol scavenger resin before recrystallization.

Q3: I have high purity but low yield (<50%).

Diagnosis: 6-bromoimidazo[1,2-a]pyridines are often "too soluble" in organic solvents. Fix:

  • Concentrate the mother liquor to 20% of its original volume and perform a "second crop" crystallization.

  • If using EtOH/Water, increase the water ratio to push the equilibrium toward precipitation, but ensure you do not cross the threshold for oiling out.

Module 4: "Oiling Out" Rescue Protocol

Figure 2: The Rescue Loop Caption: Step-by-step workflow to recover crystalline material from an oiled-out phase.

OilingRescueOilOiled-Out Phase(Bottom Layer)ReheatRe-dissolve(Heat to reflux)Oil->ReheatAdd moregood solventScratchMechanical Stress(Scratch Glass)Oil->ScratchIf semi-solidSeedAdd Seed Crystal(at Cloud Point)Reheat->SeedCool slightlySlowCoolControlled Cooling(1°C/min)Seed->SlowCoolSlowCool->OilFails againSuccessCrystalline SolidSlowCool->SuccessScratch->Success

Module 5: Standard Operating Procedure (SOP)

Protocol: Binary Solvent Recrystallization (EtOAc/Heptane)

  • Dissolution: Place 1.0 g of crude 6-bromoimidazo[1,2-a]pyridine derivative in a standard Erlenmeyer flask. Add Ethyl Acetate (approx. 3-5 mL) and heat to reflux. If solids remain, add EtOAc in 0.5 mL increments until clear.

  • Clarification (Optional): If insoluble particles are present, filter the hot solution through a pre-warmed glass funnel.

  • Cloud Point: While maintaining a gentle boil, add n-Heptane dropwise until a persistent turbidity (cloudiness) appears.

  • Clearance: Add 2-3 drops of EtOAc to clear the turbidity.

  • Crystallization: Remove from heat. Cap the flask loosely. Allow to cool to room temperature undisturbed for 2 hours.

    • Critical: Do not place directly in an ice bath; this causes thermal shock and oiling.

  • Harvest: Cool to 4°C for 30 minutes, then filter via vacuum filtration. Wash the cake with cold Heptane.

References

  • Synthesis and General Purification

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Green Chemistry, 2016, 18 , 456-463. Link

    • Context: Describes the use of Ethanol/Water systems and green solvent approaches for this scaffold.
  • Recrystallization of 6-Bromo Derivatives

    • Gueiffier, A., et al. "Synthesis and biological activity of 6-bromoimidazo[1,2-a]pyridine derivatives." Journal of Medicinal Chemistry, 1998, 41 (25), 5108-5112. Link

    • Context: Establishes Ethyl Acetate/Hexane as a primary solvent system for lipophilic deriv
  • Troubleshooting & Oiling Out

    • Lorda, G., et al. "Understanding Oiling-Out Phenomena in Crystallization." Organic Process Research & Development, 2024. Link

    • Context: General principles applied to the "Oiling Out Rescue" module.
  • Patents (Industrial Scale-up)

    • CN103788092A. "Method for synthesizing 6-bromoimidazo[1,2-a]pyridine." Google Patents. Link

    • Context: Cites specific industrial solvent ratios (EtOAc:Hexane > 1:1)

Validation & Comparative

Comparative Guide: 13C NMR Diagnostics of Furan vs. Pyridine Moieties in Imidazopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the optimization of lead compounds—particularly for kinase inhibitors and GABA receptor modulators—the imidazo[1,2-a]pyridine core is a privileged scaffold (e.g., Zolpidem, Alpidem). A critical phase in Structure-Activity Relationship (SAR) studies involves replacing the C2-substituent to tune solubility and metabolic stability.

Common bioisosteres for this position are the Furan (five-membered,


-excessive) and Pyridine  (six-membered, 

-deficient) rings. While 1H NMR is often cluttered in the aromatic region (6.5–8.5 ppm), 13C NMR provides a definitive, non-overlapping fingerprint for distinguishing these moieties.

This guide details the electronic signatures and diagnostic chemical shift differentials required to unambiguously identify furan-2-yl versus pyridin-2-yl substituents on an imidazo[1,2-a]pyridine core.

Mechanistic Foundation: Electronic Perturbation

To interpret the NMR data accurately, one must understand the underlying electronic currents.

The -Excessive Furan

Furan is an oxygen-containing heterocycle where the oxygen lone pair participates in the aromatic sextet. This makes the ring electron-rich (


-excessive).
  • Effect: Acts as a resonance donor to the imidazopyridine core.

  • Shielding: High electron density generally shields its own ring carbons (upfield shift) relative to benzene.

The -Deficient Pyridine

Pyridine contains an electronegative nitrogen atom that withdraws electron density through induction (


) and resonance (

).
  • Effect: Acts as an electron sink (withdrawing group) relative to the imidazopyridine core.

  • Deshielding: Low electron density deshields the

    
    -carbons (ortho to N), causing significant downfield shifts.
    

Diagnostic Data: Chemical Shift Comparison

The following data summarizes typical 13C NMR shifts (in


 ppm) observed in DMSO-d

.
Table 1: Internal Chemical Shifts of the Substituent Rings

Note: These values represent the carbons inside the furan or pyridine ring attached at the C2 position of the imidazopyridine.

Carbon PositionFuran-2-yl (ppm)Pyridine-2-yl (ppm)Diagnostic Delta (

)

-Carbon (Linked)
~148.0 - 150.0~152.0 - 154.0Pyridine is +4 ppm

-Carbon (Distal)
~142.0 - 144.0~149.0 - 150.0Pyridine is +7 ppm

-Carbon (Proximal)
~106.0 - 108.0~120.0 - 122.0Pyridine is +14 ppm (Critical)

-Carbon (Distal)
~111.0 - 112.0~123.0 - 125.0Pyridine is +12 ppm

-Carbon
N/A~136.0 - 138.0Unique to Pyridine

Key Insight: The most distinct marker is the


-carbon  (C3 of furan vs. C3 of pyridine). Furan's C3 is highly shielded (<110 ppm), whereas pyridine's C3 is typical of aromatics (>120 ppm).
Table 2: Perturbation of the Imidazo[1,2-a]pyridine Core

Note: The substituent is at the C2 position. We observe how the core responds.[1]

Core CarbonWith Furan-2-yl (ppm)With Pyridine-2-yl (ppm)Electronic Rationale
C-2 (Quaternary) 135.0 - 138.0140.0 - 143.0Pyridine (EWG) deshields the attachment point.
C-3 (CH) 108.0 - 109.5109.5 - 111.0Furan donates

shielding C3; Pyridine withdraws.
C-8a (Bridgehead) 144.0 - 145.5145.0 - 146.5Minimal effect (remote from substitution).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol designed to maximize signal-to-noise ratio for quaternary carbons and resolve overlapping peaks.

A. Sample Preparation[2][3]
  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    
    .
    • Reason: Imidazopyridines often have solubility issues in chloroform. Furthermore, DMSO minimizes aggregation, providing sharper lines.

  • Concentration: Minimum 15 mg in 0.6 mL solvent.

B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: The C2 quaternary carbon and the substituent attachment points have long T1 relaxation times. A short D1 will suppress these diagnostic peaks.

  • Scans (NS): Minimum 1024 scans (for <20 mg sample) to resolve low-intensity quaternary signals.

C. Validation Logic (HSQC/HMBC)

Do not rely on 1D Carbon alone. Use this logic gate to confirm assignments:

  • HSQC: Identify protonated carbons.

    • Furan C3/C4 will correlate to protons in the 6.5–7.0 ppm range.

    • Pyridine C3/C5 will correlate to protons in the 7.2–8.5 ppm range.

  • HMBC: Establish connectivity.

    • Look for a correlation from Imidazo-H3 to the Substituent C-ipso (C2 of furan/pyridine).

Structural Assignment Logic Flow

The following diagram illustrates the decision-making process for assigning the substituent based on spectral data.

G Start Unknown Substituent on Imidazo[1,2-a]pyridine CheckRegion Analyze 13C Aromatic Region (100 - 160 ppm) Start->CheckRegion BetaCheck Check for Signals < 115 ppm (excluding Core C3) CheckRegion->BetaCheck FuranPath Signals present at ~106-112 ppm BetaCheck->FuranPath Yes PyridinePath No signals < 115 ppm (Lowest is ~120 ppm) BetaCheck->PyridinePath No AlphaCheck Check Quaternary C-ipso (Attachment Point) FuranPath->AlphaCheck PyridinePath->AlphaCheck ConfFuran CONFIRMED: Furan-2-yl (Pi-Excessive) AlphaCheck->ConfFuran C-ipso < 150 ppm ConfPyridine CONFIRMED: Pyridine-2-yl (Pi-Deficient) AlphaCheck->ConfPyridine C-ipso > 152 ppm

Figure 1: Decision tree for distinguishing furan vs. pyridine substituents using 13C chemical shift thresholds.

References

  • Electronic Effects in Heterocycles

    • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18.
  • Imidazo[1,2-a]pyridine Synthesis & Characteriz

    • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. RSC Advances.
  • General 13C NMR Shift Tables

    • University of Wisconsin-Madison. 13C NMR Chemical Shift Table.
  • Substituent Effects on Pyridine vs Furan

    • Gawinecki, R., et al. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.

Sources

Structural Determinants of 2-Aryl-6-bromoimidazo[1,2-a]pyridines: A Comparative Guide to Crystallographic vs. Computational Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of GABA-A receptor modulators and anti-inflammatory agents, the 2-aryl-6-bromoimidazo[1,2-a]pyridine scaffold is a privileged structure. However, a critical bottleneck in Structure-Activity Relationship (SAR) optimization is the ambiguity regarding the torsion angle between the imidazo[1,2-a]pyridine core and the C2-aryl ring.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) data against Density Functional Theory (DFT) and Solution-State NMR for this specific scaffold.

The Verdict: While DFT provides rapid conformational scanning, SC-XRD is the only method that definitively resolves the planar packing forces driven by halogen bonding at the C6-position , a feature often underestimated by gas-phase calculations but critical for active-site binding affinity.

Comparative Analysis: SC-XRD vs. Alternatives

Metric 1: Torsion Angle & Planarity (The "Flatness" Debate)

The biological activity of 2-aryl-imidazo[1,2-a]pyridines depends heavily on the coplanarity of the aryl ring with the bicyclic core, which extends the


-conjugation system.
FeatureSC-XRD (Solid State) DFT (B3LYP/6-311G )**Solution NMR (NOESY)
Torsion Angle (

)
0.62(17)° (Nearly Planar)Variable (Often predicts ~20-40° twist)Averaged (Fast rotation on NMR timescale)
Driving Force Crystal packing,

stacking, C-H...N bonds
Steric repulsion (H3...H2' clash)Solvent collision, thermal energy
Utility High: Mimics "locked" active site conformationMedium: Good for energy barriersLow: Cannot resolve static conformation

Expert Insight: Gas-phase DFT calculations often predict a twisted conformation to relieve steric strain between the H3 proton of the imidazole ring and the ortho-protons of the aryl ring. However, SC-XRD data reveals that in the solid state, these molecules adopt a near-planar conformation (


). This planarity is stabilized by an intramolecular C—H...N hydrogen bond forming an S(5) ring motif, which DFT often underestimates without explicit solvation or periodic boundary conditions.
Metric 2: The Role of the 6-Bromo Substituent (Halogen Bonding)

The C6-Bromine is not merely a handle for Suzuki couplings; it is a supramolecular synthon.

  • Alternative (NMR/Modeling): Standard force fields (e.g., MMFF94) treat the bromine primarily as a steric bulk or a lipophilic point.

  • SC-XRD Reality: Crystallographic data reveals specific Type II Halogen Bonds (C-Br...N/O) or Br...H contacts . For 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the lattice is stabilized by short Br...H contacts (approx.[1][2][3] 3.01 Å) and

    
     stacking distances of ~3.5 Å. These directional interactions are critical for designing high-affinity ligands but are invisible to standard solution-phase techniques.
    

Representative Crystallographic Data[1][2][3][4][5][6][7][8][9][10]

The following data represents the benchmark structural parameters for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine . Use this as a reference standard for quality control of your own synthesized analogs.

Table 1: Crystal Data & Structure Refinement
ParameterValue / Description
Crystal System Monoclinic / Orthorhombic (Polymorph dependent)
Space Group

or

Unit Cell Dimensions

Å,

Å,

Å
Volume (

)
~940 - 1000 ų
Z (Molecules/Cell) 4
R-Factor (

)
< 0.05 (Target for publication quality)
Goodness-of-Fit (S) ~1.0 - 1.1
Table 2: Key Geometric Parameters (Bond Lengths & Angles)
InteractionAtomsDistance (Å) / Angle (°)Significance
Bridgehead Bond N1—C8a1.38 - 1.40 ÅIndicates aromaticity delocalization
Torsion Angle C3—C2—C1'—C2'0.62(17)° Confirms extended conjugation
Halogen Contact Br6...H (Inter)~3.01 ÅStructure-directing interaction
H-Bond (Intra) C3-H...N12.4 - 2.6 ÅS(5) Motif locking planarity

Experimental Protocols

To replicate these results, strict adherence to the crystallization protocol is required. The solubility of the 6-bromo derivative differs significantly from the non-halogenated parent.

Workflow Visualization

G Start Crude Product (Suzuki Coupling) Purify Flash Chromatography (Hex:EtOAc 8:2) Start->Purify Isolation Dissolve Dissolution (Hot Ethanol/CHCl3) Purify->Dissolve Purity >98% Grow Slow Evaporation (RT, 48-72h) Dissolve->Grow Saturation Harvest Crystal Harvest (0.2 x 0.1 mm) Grow->Harvest Nucleation Data XRD Data Collection (Mo Kalpha, 100K) Harvest->Data Mounting

Figure 1: Optimized crystallization workflow for obtaining diffraction-quality single crystals of 6-bromoimidazo[1,2-a]pyridines.

Detailed Protocol: Slow Evaporation Method
  • Purification: Ensure the synthesized compound is purified via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). Impurities >1% can inhibit nucleation.

  • Solvent Selection:

    • Primary Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

    • Co-solvent (if needed): Chloroform (

      
      ) helps solubilize the bromine-heavy motif.
      
  • Dissolution: Dissolve 20 mg of the compound in 2 mL of hot EtOH. Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Growth: Cover the vial with Parafilm and pierce 3-4 small holes. Allow to stand at room temperature (20-25°C) in a vibration-free environment.

    • Troubleshooting: If oiling occurs, switch to vapor diffusion (dissolve in minimal

      
      , place in a larger jar containing Pentane).
      
  • Harvesting: Crystals typically appear as colorless blocks or prisms within 48-72 hours.

Strategic Decision Logic: When to Use Which Method?

Not every sample requires X-ray analysis. Use this logic tree to optimize your analytical resources.

DecisionTree Question Research Question? Path1 Confirm Synthesis (Did the reaction work?) Question->Path1 Path2 Solution Dynamics (Is it aggregating?) Question->Path2 Path3 Active Site Binding (Docking/SAR) Question->Path3 Method1 1H / 13C NMR (Standard) Path1->Method1 Method2 NOESY / DOSY NMR Path2->Method2 Method3 SC-XRD (Gold Standard) Path3->Method3 Resolves Torsion & Halogen Bonds

Figure 2: Decision matrix for selecting the appropriate structural characterization technique.

References

  • Tan, S. L., & Tiekink, E. R. T. (2019).[2] Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.[1][2] Acta Crystallographica Section E: Crystallographic Communications, 75(11), 1620–1626. [Link]

  • Guchhait, N., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of Imidazo[1,2-a]pyridine Derivatives. Molecules, 21(8). (Representative context for DFT vs XRD comparison). [Link]

  • Desiraju, G. R., et al. (2013).[4][5] Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711–1713. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Structure CCDC 1954605 (6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine). [Link]

Sources

A Comparative Guide to Zolpidem Analogs and 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine: A Structural and Functional Analysis for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the structural features and pharmacological activities of Zolpidem analogs and the novel compound 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system (CNS), particularly those acting on GABA-A receptors.

Introduction: The Enduring Relevance of the Imidazopyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a cornerstone in CNS drug discovery, most notably exemplified by Zolpidem (Ambien®), a widely prescribed hypnotic agent.[1][2] Zolpidem and its analogs are positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][3][4] These compounds enhance the effect of GABA, leading to sedative and hypnotic effects.[4] The therapeutic success of Zolpidem has spurred extensive research into related structures, aiming to refine selectivity, improve pharmacokinetic profiles, and explore new therapeutic applications beyond insomnia, such as anxiolytics and even potential antipsychotics.[5][6]

This guide focuses on a comparative analysis between established Zolpidem analogs and the more recently explored compound, 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine. By dissecting their structural nuances and resulting pharmacological profiles, we aim to provide a rational basis for future drug design and development efforts centered on the imidazopyridine core.

Structural and Mechanistic Foundations

Zolpidem's mechanism of action is intrinsically linked to its chemical structure. It binds to the benzodiazepine site at the interface of the α and γ subunits of the GABA-A receptor.[7][8][9] This binding event allosterically enhances the receptor's affinity for GABA, increasing the frequency of chloride channel opening and resulting in neuronal hyperpolarization.

A defining characteristic of Zolpidem is its preferential affinity for GABA-A receptors containing the α1 subunit.[3][10] This selectivity is thought to be responsible for its potent hypnotic effects with relatively minor anxiolytic, myorelaxant, and anticonvulsant properties compared to classical benzodiazepines, which bind more non-selectively to various α subunits.[10][11]

The core imidazo[1,2-a]pyridine structure is the foundational pharmacophore. Key structural features of Zolpidem and its analogs that dictate their interaction with the GABA-A receptor include:

  • The Imidazopyridine Core: This bicyclic system is essential for high-affinity binding.

  • Substituents at the 2-position: Typically an aryl group, this substituent plays a crucial role in defining subtype selectivity.

  • An Acetamide Moiety at the 3-position: This group is critical for the pharmacological activity of many analogs.

  • Substituents on the Pyridine Ring (e.g., at the 6-position): Modifications at this position can significantly influence binding affinity and pharmacokinetic properties.

The compound 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine represents a structural variation of this theme, featuring a bromine atom at the 6-position and a furan ring at the 2-position. Understanding how these specific modifications alter the molecule's interaction with the GABA-A receptor is key to evaluating its therapeutic potential.

Structural Comparison: Zolpidem Analogs vs. 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine

The following diagram illustrates the core structural differences between Zolpidem and the subject compound.

G cluster_zolpidem Zolpidem Structure cluster_analog 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine Zolpidem Z_R1 R1 = p-tolyl Zolpidem->Z_R1 Z_R2 R2 = N,N-dimethylacetamide Zolpidem->Z_R2 Z_R3 R3 = 6-methyl Zolpidem->Z_R3 Analog A_R1 R1 = 2-furyl Analog->A_R1 A_R2 R2 = H Analog->A_R2 A_R3 R3 = 6-bromo Analog->A_R3

Caption: Core structural comparison of Zolpidem and the novel analog.

The key structural divergences lie in the substituents at the 2, 3, and 6 positions of the imidazopyridine ring. The p-tolyl group at the 2-position of Zolpidem is replaced by a 2-furyl group, the N,N-dimethylacetamide at the 3-position is absent (hydrogen), and the 6-methyl group is substituted with a bromine atom. These modifications are expected to have a profound impact on the compound's binding affinity, subtype selectivity, and overall pharmacological profile.

Comparative Performance: Experimental Data Insights

The following table summarizes key experimental data for Zolpidem and provides a framework for evaluating 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine.

ParameterZolpidem6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine
Target GABA-A receptor (α1 subunit preferential)[3][10]GABA-A receptor (predicted)
Binding Affinity (Ki) ~20 nM (α1β2γ2)[10]Data not yet available in public literature
Functional Activity Positive Allosteric Modulator (PAM)[1][5]Predicted PAM
Pharmacokinetics
Bioavailability~70%[1][11]To be determined
Half-life (t1/2)2-3 hours[1][12]To be determined
MetabolismPrimarily via CYP3A4, CYP2C9, and CYP1A2[1][13]Predicted hepatic metabolism

Causality Behind Experimental Choices: The selection of these parameters is based on their direct relevance to the therapeutic potential of a CNS-active compound. Binding affinity (Ki) quantifies the strength of interaction with the target receptor. Functional activity assays determine the nature of this interaction (e.g., agonist, antagonist, modulator). Pharmacokinetic properties are critical for predicting the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which dictates dosing regimens and potential for drug-drug interactions.

Experimental Protocols for Comparative Evaluation

To rigorously compare these compounds, a series of standardized in vitro and in vivo experiments are necessary.

This assay is fundamental for determining the binding affinity of the test compounds for different GABA-A receptor subtypes.

Objective: To determine the Ki values of Zolpidem analogs and 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine at various recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

Methodology:

  • Membrane Preparation:

    • Homogenize rat brains or cells expressing specific recombinant GABA-A receptor subtypes in a suitable buffer (e.g., 0.32 M sucrose).[14]

    • Perform differential centrifugation to isolate the membrane fraction containing the receptors.[14]

    • Wash the membranes multiple times to remove endogenous GABA and other interfering substances.[14]

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil or [3H]muscimol).[14][15][16]

    • Add increasing concentrations of the unlabeled test compound (Zolpidem analog or 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine) to compete with the radioligand for binding.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation spectrometry.[14]

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Tissue/ Cells Centrifugation1 Differential Centrifugation Homogenization->Centrifugation1 Washing Wash Membranes Centrifugation1->Washing Incubation Incubate Membranes with Radioligand & Test Compound Washing->Incubation Filtration Separate Bound/ Free Ligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Plotting Plot Binding Curve Quantification->Plotting IC50 Calculate IC50 Plotting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a radioligand binding assay.

This technique directly measures the functional effect of the compounds on GABA-A receptor activity.

Objective: To characterize the modulatory effects of the test compounds on GABA-induced chloride currents in cells expressing specific GABA-A receptor subtypes.

Methodology:

  • Cell Culture:

    • Use a cell line (e.g., HEK293 or Xenopus oocytes) that stably or transiently expresses the desired combination of GABA-A receptor subunits.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a low concentration of GABA to elicit a baseline chloride current.

    • Co-apply the test compound with GABA and measure the change in the current amplitude.

    • Construct a dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect).

G CellCulture Culture Cells Expressing GABA-A Receptors Patch Establish Whole-Cell Patch-Clamp CellCulture->Patch GABA_app Apply Baseline GABA Patch->GABA_app Compound_app Co-apply Test Compound with GABA GABA_app->Compound_app Record Record Chloride Current Compound_app->Record Analysis Dose-Response Analysis (EC50) Record->Analysis

Caption: Electrophysiological patch-clamp workflow.

Future Directions and Conclusion

The systematic comparison of Zolpidem analogs with novel structures like 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine is crucial for advancing our understanding of the structure-activity relationships (SAR) of imidazopyridine-based GABA-A receptor modulators. The replacement of the 2-aryl group with a furan ring and the introduction of a bromine at the 6-position are significant modifications that warrant a thorough investigation of this compound's binding and functional profile.

Future research should focus on obtaining comprehensive experimental data for 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine, including its binding affinities for a panel of GABA-A receptor subtypes, its functional effects in electrophysiological assays, and its in vivo pharmacokinetic and pharmacodynamic properties. This data will be instrumental in determining its potential as a lead compound for the development of novel CNS therapeutics with improved efficacy and safety profiles.

The imidazo[1,2-a]pyridine scaffold remains a rich source of inspiration for medicinal chemists. By leveraging a deep understanding of its SAR and employing rigorous experimental evaluation, the scientific community can continue to develop innovative drugs that address the significant unmet needs in the treatment of a wide range of neurological and psychiatric disorders.

References

  • Zolpidem - ClinPGx. (n.d.). PharmGKB. Retrieved February 20, 2026, from [Link]

  • Vlase, L., et al. (2017). KINETICS OF ZOLPIDEM AND ITS METABOLITE AFTER SINGLE DOSE ORAL ADMINISTRATION. Farmacia, 65(1), 179-185. Retrieved February 20, 2026, from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABAA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. Retrieved February 20, 2026, from [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. Retrieved February 20, 2026, from [Link]

  • Wang, R., et al. (2020). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Molecules, 25(11), 2635. Retrieved February 20, 2026, from [Link]

  • Hart, T., et al. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Frontiers in Neuroscience, 14, 597103. Retrieved February 20, 2026, from [Link]

  • Wikipedia contributors. (2024, February 15). Zolpidem. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link]

  • Yakoub, K., et al. (2018). Structure-Function Evaluation of Imidazopyridine Derivatives Selective for δ-Subunit-Containing γ-Aminobutyric Acid Type A (GABAA) Receptors. ACS Chemical Neuroscience, 9(5), 1058-1067. Retrieved February 20, 2026, from [Link]

  • Salva, P., & Costa, J. (1995). Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications. Clinical Pharmacokinetics, 29(3), 142-153. Retrieved February 20, 2026, from [Link]

  • van Stevenhagen, A., et al. (2011). Pharmacokinetics, pharmacodynamics and the pharmacokinetic/pharmacodynamic relationship of zolpidem in healthy subjects. British Journal of Clinical Pharmacology, 71(4), 490-500. Retrieved February 20, 2026, from [Link]

  • Perrault, G., et al. (1996). Zolpidem functionally discriminates subtypes of native GABAA receptors in acutely dissociated rat striatal and cerebellar neurons. Neuropharmacology, 35(2), 137-145. Retrieved February 20, 2026, from [Link]

  • Crestani, F., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251-1254. Retrieved February 20, 2026, from [Link]

  • Hanson, S. M., & Czajkowski, C. (2008). Structural Determinants for High-Affinity Zolpidem Binding to GABA-A Receptors. Molecular Pharmacology, 71(1), 38-46. Retrieved February 20, 2026, from [Link]

  • Hanson, S. M., & Czajkowski, C. (2007). Structural determinants for high-affinity zolpidem binding to GABA-A receptors. Molecular Pharmacology, 71(1), 38-46. Retrieved February 20, 2026, from [Link]

  • Kovacic, P., & Somanathan, R. (2010). Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation. Oxidative Medicine and Cellular Longevity, 3(1), 58-67. Retrieved February 20, 2026, from [Link]

  • G. G. D. S. (1992). A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the ??1-subtype of the benzodiazepine receptor. ResearchGate. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Development of 1,3-Thiazole Analogues of Imidazopyridines as Potent Positive Allosteric Modulators of GABAA Receptors. Retrieved February 20, 2026, from [Link]

  • J. S. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. Retrieved February 20, 2026, from [Link]

  • Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. Retrieved February 20, 2026, from [Link]

  • Sławiński, J., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3169. Retrieved February 20, 2026, from [Link]

  • Kim, J. J., & Hibbs, R. E. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications, 13(1), 4586. Retrieved February 20, 2026, from [Link]

  • Chen, Z., & Chen, J. (2022). Two Important Drugs to Treat Insomnia: Zolpidem & Ramelteon. In AIP Conference Proceedings (Vol. 2442, No. 1, p. 020035). AIP Publishing LLC. Retrieved February 20, 2026, from [Link]

  • Khanye, S. D., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4168-4174. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Structural Requirements for Eszopiclone and Zolpidem Binding to the ??-Aminobutyric Acid Type-A (GABA A ) Receptor Are Different. Retrieved February 20, 2026, from [Link]

  • Sente, A., et al. (2024). Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. Frontiers in Molecular Neuroscience, 17, 1374567. Retrieved February 20, 2026, from [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Retrieved February 20, 2026, from [Link]

  • Schmitzer, S., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1541. Retrieved February 20, 2026, from [Link]

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.). Google Patents.
  • Ramerstorfer, J., et al. (2011). A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface. British Journal of Pharmacology, 163(2), 271-283. Retrieved February 20, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved February 20, 2026, from [Link]

  • Street, L. J., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Bioorganic & Medicinal Chemistry Letters, 16(5), 1335-1339. Retrieved February 20, 2026, from [Link]

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-38. Retrieved February 20, 2026, from [Link]

Sources

HPLC retention time standards for 6-bromo-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-Bromo-imidazo[1,2-a]pyridine is a critical fused bicyclic heterocycle, widely utilized as a pharmacophore in drug discovery (e.g., Zolpidem analogs, anti-inflammatory agents). Its analysis requires a nuanced understanding of its physicochemical properties to avoid common chromatographic pitfalls like peak tailing or retention time shifting.[1]

This guide moves beyond generic protocols, offering a comparative analysis of stationary phases and a self-validating method optimized for stability and reproducibility.

Physicochemical Snapshot
ParameterValueChromatographic Implication
CAS 85698-33-1Unique Identifier
MW 197.03 g/mol Detectable by MS (ESI+)
LogP ~2.1 - 2.38Moderately lipophilic; ideal for Reverse Phase (RP) .
pKa (Conj. Acid) ~2.1 (Pyridinic N)CRITICAL: At standard LC-MS pH (0.1% Formic Acid, pH ~2.7), the molecule exists in a dynamic equilibrium (partially protonated/neutral). This is a "Danger Zone" for method robustness.

Strategic Method Comparison: C18 vs. Alternatives

The choice of stationary phase dictates the selectivity and resolution of 6-bromo-imidazo[1,2-a]pyridine from its synthetic precursors (e.g., 2-aminopyridine) or downstream derivatives.

Primary Standard: C18 (Octadecyl)
  • Mechanism: Hydrophobic interaction.

  • Verdict: The Workhorse. Best for general purity profiling.

  • Pros: High capacity factors (

    
    ); excellent batch-to-batch reproducibility.
    
  • Cons: May show peak tailing due to interaction between the basic nitrogen and residual silanols if end-capping is poor.

Alternative 1: Phenyl-Hexyl
  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Verdict: The Problem Solver. Use this when separating the 6-bromo parent from other aromatic impurities (e.g., des-bromo analogs) that co-elute on C18.

  • Performance: The electron-deficient pyridine ring of the analyte interacts strongly with the phenyl phase, often providing orthogonal selectivity to C18.

Alternative 2: Pentafluorophenyl (PFP)
  • Mechanism: Dipole-dipole,

    
    , and Hydrogen bonding.
    
  • Verdict: Specialized. Use only if separating regioisomers (e.g., 5-bromo vs 6-bromo isomers).

  • Performance: High resolution for halogenated aromatics but requires longer equilibration times.

Comparative Performance Matrix
FeatureC18 (Standard) Phenyl-Hexyl PFP (F5)
Retention (tR) HighModerateModerate
Peak Symmetry Good (with end-capping)ExcellentGood
Selectivity Hydrophobicity-drivenAromaticity-drivenShape/Polarity-driven
Rec. Mobile Phase Water/ACNWater/MeOHWater/ACN

Experimental Protocol: The "Gold Standard" Method

This protocol is designed to address the pKa issue identified in the Executive Summary. To ensure robustness, we avoid the pH 2.0–3.0 range where ionization fluctuates.

Method A: High-Stability LC-UV/MS (Recommended)

Objective: Maximize retention stability by keeping the analyte neutral (pH > pKa + 2).

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent high-purity silica), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH ~6.5 - 6.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 280 nm; MS (ESI+, m/z 197/199).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Injection hold
10.0 95 Linear Gradient
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | Ready for next inj. |

Method B: High-Sensitivity LC-MS (Formic Acid)

Objective: Maximize ionization for trace analysis, accepting slight retention variability.

  • Buffer: Water + 0.1% Formic Acid (pH ~2.7).

  • Note: Since pH ~ pKa, retention times may drift if mobile phase preparation varies slightly. Use a column with excellent end-capping to minimize silanol tailing.

Method Development Logic (Visualization)[4]

The following decision tree illustrates the logic for selecting the correct column and mobile phase modification based on observed chromatographic behavior.

G Start Start: Analyze 6-bromo-imidazo[1,2-a]pyridine Check_pKa Check pKa (~2.1) Avoid pH 2-3 range Start->Check_pKa Select_Mode Select Detection Mode Check_pKa->Select_Mode Mode_UV UV / Purity (mg scale) Select_Mode->Mode_UV Robustness Priority Mode_MS MS / Trace (ng scale) Select_Mode->Mode_MS Sensitivity Priority Method_A Method A: pH 6.8 (Ammonium Acetate) Analyte Neutral -> Stable tR Mode_UV->Method_A Method_B Method B: 0.1% Formic Acid Analyte Partial Ionization -> High Sensitivity Mode_MS->Method_B Issue_Coelution Issue: Impurity Co-elution? Method_A->Issue_Coelution Issue_Tailing Issue: Peak Tailing? Method_B->Issue_Tailing Sol_Endcap Solution: Use High-Endcap C18 or Switch to Phenyl-Hexyl Issue_Tailing->Sol_Endcap Yes Sol_Selectivity Solution: Change Organic Modifier (ACN -> MeOH) for pi-selectivity Issue_Coelution->Sol_Selectivity Yes

Figure 1: Decision tree for optimizing HPLC conditions for imidazo[1,2-a]pyridine scaffolds, balancing sensitivity (MS) with robustness (UV).

Troubleshooting & Validation Criteria

To ensure your method is providing accurate data, apply these self-validating criteria:

  • Retention Factor (

    
    ): 
    
    • Target

      
       to ensure the peak is well-resolved from the void volume (unretained salts/solvents).
      
    • Calculation:

      
      
      
  • Peak Symmetry (As):

    • Target

      
      .
      
    • If

      
       (tailing), it confirms interaction with silanols. Action:  Switch to Method A (higher pH) or add 5-10% Methanol to the mobile phase to shield silanols.
      
  • Resolution (Rs):

    • Ensure

      
       between the 6-bromo parent and the 2-aminopyridine starting material (which typically elutes very early, 
      
      
      
      min).
Expected Retention Times (Reference)

Note: Absolute times vary by system dwell volume.

  • Standard C18 (100mm, 1mL/min): ~5.5 - 6.5 min (Method A).

  • Fast C18 (50mm, 0.5mL/min): ~2.5 - 2.8 min (Method B) [1].

References

  • RSC Advances . Synthesis of Imidazo[1,2-a]pyridine derivatives. (Reference for general retention behavior of halo-derivatives). Link

  • GuideChem . 6-Bromo-imidazo[1,2-a]pyridine Chemical Properties (pKa/LogP). Link

  • Separation Science . HPLC Troubleshooting for Basic Analytes (Purine/Pyridine derivatives). Link

  • National Institutes of Health (PMC) . Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 6-bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine, a member of the imidazo[1,2-a]pyridine class, presents a unique safety profile. While specific toxicological data for this exact molecule is not extensively published, a rigorous hazard assessment can be constructed by examining its structural components: the imidazo[1,2-a]pyridine core, the bromo- substituent, and the furan ring.

This guide provides a comprehensive operational plan for personal protective equipment (PPE), grounded in the principles of risk mitigation and laboratory best practices. It is designed to empower you with the knowledge to handle this compound with the highest degree of safety, ensuring both personal protection and the integrity of your research.

Hazard Assessment: An Evidence-Based Approach

  • Imidazo[1,2-a]pyridine Core: This heterocyclic system is the structural backbone. Safety data for related compounds, such as 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid and 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride, consistently indicate risks of serious eye irritation, skin irritation, and potential respiratory irritation.[1][2] The parent pyridine structure is known to be harmful if inhaled, absorbed through the skin, or swallowed, and can cause drowsiness or dizziness.[3]

  • Bromo- Substituent: The presence of a halogen, such as bromine, can influence the compound's reactivity and toxicological profile. Brominated organic compounds should always be handled with care, assuming potential for irritation and unknown long-term effects.

  • Solid Form: As a solid, the primary routes of exposure are inhalation of dust particles and dermal contact.[2][4] Fine powders can easily become airborne, especially during weighing and transfer operations. It is also noted that related compounds may form combustible dust concentrations in the air.[5]

Based on this analysis, we must treat 6-bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine as a substance that is, at a minimum, a skin and eye irritant, a respiratory tract irritant, and potentially harmful if swallowed or inhaled .[1] The toxicological properties have not been fully investigated, which mandates a cautious approach.[1]

The Workflow of Protection: A Step-by-Step Operational Guide

Safe handling is a process, not just a set of equipment. The following workflow integrates PPE with procedural best practices to minimize exposure at every stage.

Step 1: Engineering Controls & Work Area Preparation

Your first line of defense is not PPE, but engineering controls.[6]

  • Chemical Fume Hood: All manipulations of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood to control the emissions of contaminants at the source.[3][5]

  • Designated Area: Establish a designated area within the lab for handling this compound. This area should be clearly marked and contain all necessary equipment, including a dedicated waste container.[7]

  • Surface Protection: Before beginning work, cover the work surface of the fume hood with an absorbent, disposable liner to contain any potential spills.[8]

Step 2: Donning Personal Protective Equipment

The following PPE ensemble is mandatory for all work involving 6-bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine.

Task CategoryRequired Personal Protective EquipmentRationale
All Handling Operations Primary Engineering Control: Certified Chemical Fume HoodPrevents inhalation of dust and vapors.[5][6]
(Weighing, transfer, dissolution, reaction setup)Hand Protection: Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove is removed immediately after handling the primary container, minimizing cross-contamination.[5][6]
Eye/Face Protection: Chemical splash goggles AND a face shield.Goggles provide a seal around the eyes to protect from dust and splashes.[9][10] A face shield offers a secondary layer of protection for the entire face.
Body Protection: Chemical-resistant lab coat (fully buttoned), long pants, and fully enclosed, chemical-resistant shoes.Prevents skin contact from accidental spills. Exposed skin between the shoe and ankle is not permitted.[5][10]
High-Risk Operations Respiratory Protection: N95-rated respirator or higher.Provides an additional layer of protection against fine dust inhalation, especially when handling larger quantities or during spill cleanup.
(Large quantity transfers, spill cleanup)
Step 3: The Handling Protocol
  • Weighing: Weigh the solid compound within the fume hood. Use a spatula for transfers and handle containers with care to avoid generating dust.[2]

  • Dissolution: When adding solvent, do so slowly to avoid splashing. Keep the container opening pointed away from your face.[11]

  • Post-Handling: After handling the solid or its solutions, remove the outer pair of gloves before touching any other surfaces, such as the fume hood sash, notebooks, or other equipment.[11] Wash hands thoroughly with soap and water after all work is complete and gloves have been removed.[1][4]

Emergency & Disposal Plans: Your Self-Validating Safety System

A protocol is only as strong as its emergency and disposal procedures.

Emergency Response
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Spill: For a small spill within the fume hood, use an absorbent material (e.g., vermiculite or sand) to contain it.[6] Collect the material into a sealed, labeled container for hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[7]

Waste Disposal
  • Solid Waste: All unused solid compound and any materials grossly contaminated with it (e.g., weigh paper, spill cleanup debris) must be collected in a clearly labeled, sealed container for hazardous waste.[7][8]

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour into drains.[1]

  • Contaminated PPE: Used gloves, disposable lab coats, and bench liners should be collected in a designated hazardous waste bag.

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling 6-bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine.

cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol A 1. Verify Fume Hood Certification is Current B 2. Prepare Work Surface (Disposable Liner) A->B C 3. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B->C D 4. Weigh/Transfer Solid Compound C->D Begin Work E 5. Perform Chemical Steps (e.g., Dissolution, Reaction) D->E F 6. Dispose of Contaminated Materials into Labeled Hazardous Waste Container E->F Conclude Experiment Spill Spill Occurs E->Spill Potential Spill G 7. Decontaminate Work Surface F->G H 8. Remove Outer Gloves G->H I 9. Remove Remaining PPE H->I J 10. Wash Hands Thoroughly I->J Evacuate Large Spill: Evacuate & Call EH&S Spill->Evacuate Yes Contain Small Spill: Contain with Absorbent Spill->Contain No Contain->F

Caption: Workflow for safe handling of 6-bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine.

References

  • 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid - SAFETY DATA SHEET. (2012, November 23).
  • Imidazole Standard Operating Procedure. University of Washington.
  • PYRIDINE - MATERIAL SAFETY DATA SHEET.
  • Imidazole. (2025, February 28). University of Washington.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride - Safety Data Sheet. (2023, July 7). Apollo Scientific.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • 6-Bromo-2-chloromethylimidazo 1,2-a pyridine AldrichCPR. Sigma-Aldrich.
  • SAFETY DATA SHEET - 6-Bromoimidazo[1,2-a]pyridine. (2024, March 30). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine. (2023, November 3). Sigma-Aldrich.
  • Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). University of North Texas Health Science Center.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.